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  • Product: Cyanomethyl (benzoylamino)acetate
  • CAS: 4816-94-8

Core Science & Biosynthesis

Foundational

Cyanomethyl (Benzoylamino)acetate: Technical Profile & Application Guide

Executive Summary Cyanomethyl (benzoylamino)acetate (CAS 4816-94-8), also known as cyanomethyl hippurate , is a specialized activated ester derivative of hippuric acid (N-benzoylglycine). Historically significant in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanomethyl (benzoylamino)acetate (CAS 4816-94-8), also known as cyanomethyl hippurate , is a specialized activated ester derivative of hippuric acid (N-benzoylglycine). Historically significant in the development of peptide coupling methodologies, this compound serves as a mild yet reactive electrophile for amide bond formation. Its activation mechanism relies on the electron-withdrawing cyanomethyl moiety (


), which enhances the susceptibility of the ester carbonyl to nucleophilic attack by amines while suppressing racemization compared to more aggressive activating groups.

This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of cyanomethyl hippurate, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity & Structural Analysis

Parameter Data
CAS Registry Number 4816-94-8
IUPAC Name Cyanomethyl 2-benzamidoacetate
Synonyms Cyanomethyl hippurate; Hippuric acid cyanomethyl ester; N-Benzoyl-glycin-cyanomethylester
Molecular Formula

Molecular Weight 218.21 g/mol
SMILES C1=CC=C(C=C1)C(=O)NCC(=O)OCC#N
InChIKey VCFUBYJGDOKKRJ-UHFFFAOYSA-N
Structural Features[5][9][10][11]
  • Benzoyl Group: Provides N-terminal protection and stability.

  • Glycine Linker: The central amino acid scaffold.

  • Cyanomethyl Ester: The "warhead." The nitrile group (

    
    ) exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the ester oxygen. This destabilizes the ester bond and increases the electrophilicity of the carbonyl carbon, facilitating aminolysis under mild conditions.

Physicochemical Properties[3][5][8][9][11][12]

The following data is synthesized from experimental literature and theoretical modeling of cyanomethyl esters.

Property Value / Description Source/Note
Physical State Crystalline Solid[1]
Melting Point 97–100 °CRecrystallized from acetone-ether [2]
Solubility Soluble in EtOAc, Acetone, DMF,

. Slightly soluble in

.
[2]
Reactivity Susceptible to hydrolysis in strong base/acid. Reacts with primary/secondary amines.Activated ester behavior
Stability Stable at room temperature when stored dry. Decomposes slowly in moist air to release formaldehyde and HCN.SAFETY CRITICAL

Synthesis & Production

Core Protocol: Alkylation of Hippuric Acid

The most robust synthesis involves the direct alkylation of the hippuric acid carboxylate with chloroacetonitrile. This method avoids the use of unstable acid chlorides.

Reagents
  • Substrate: Hippuric acid (N-benzoylglycine) [1.0 eq]

  • Reagent: Chloroacetonitrile (

    
    ) [3.0 eq]
    
  • Base: Triethylamine (

    
    ) [1.5 eq]
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Methodology
  • Dissolution: Dissolve hippuric acid (10 mmol) in dry Ethyl Acetate (50 mL).

  • Deprotonation: Add Triethylamine (15 mmol) dropwise. The solution may warm slightly as the triethylammonium salt forms.

  • Alkylation: Add Chloroacetonitrile (30 mmol) in one portion.

  • Reaction: Heat the mixture to 70°C for 3–5 hours. Monitor by TLC (System:

    
    :MeOH 9:1) for the disappearance of the acid.
    
  • Workup:

    • Cool to room temperature.

    • Wash the organic layer with 5% Citric Acid (to remove excess amine).

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Acetone/Ether to yield colorless needles (Yield: ~80%).

Synthesis Hippuric Hippuric Acid (Ph-CO-NH-CH2-COOH) Salt Triethylammonium Hippurate Hippuric->Salt Deprotonation Et3N Et3N (Base) Et3N->Salt Product Cyanomethyl Hippurate (CAS 4816-94-8) Salt->Product SN2 Substitution 70°C, EtOAc Byproduct Et3N·HCl Salt->Byproduct ClCH2CN Chloroacetonitrile (Cl-CH2-CN) ClCH2CN->Product

Figure 1: Synthesis pathway via nucleophilic substitution of chloroacetonitrile.

Mechanism of Action: Aminolysis

The utility of CAS 4816-94-8 lies in its ability to transfer the benzoylglycyl moiety to an amine nucleophile (peptide coupling).

The Activation Effect

Standard alkyl esters (e.g., methyl/ethyl) are generally unreactive toward amines at moderate temperatures. The cyanomethyl group activates the ester via two pathways:

  • Inductive Effect: The nitrile group pulls electron density through the methylene bridge, making the carbonyl carbon more positive (electrophilic).

  • Leaving Group Ability: The departing group is the cyanomethoxy anion (

    
    ), which is stabilized relative to a standard alkoxide. Note: This leaving group rapidly decomposes.
    
Reaction with Amines

When reacted with a primary amine (


):
  • The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • The intermediate collapses, expelling the cyanomethoxy group.

  • Decomposition (Driving Force): The expelled cyanomethoxy species protonates to form glycolonitrile (

    
    ), which is unstable and decomposes into formaldehyde (
    
    
    
    ) and hydrogen cyanide (
    
    
    ). This decomposition prevents the reverse reaction, driving the coupling to completion.

Aminolysis Ester Cyanomethyl Hippurate (Activated Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate Nucleophilic Attack Amide Amide Product (Peptide Bond) Intermediate->Amide Collapse LeavingGroup Glycolonitrile (HO-CH2-CN) Intermediate->LeavingGroup Expulsion Decomp HCHO + HCN (Irreversible) LeavingGroup->Decomp Decomposition

Figure 2: Mechanism of aminolysis showing the irreversible decomposition of the leaving group.

Applications in Drug Development

Peptide Synthesis

Cyanomethyl esters were among the first "activated esters" introduced (Schwyzer et al.) to suppress racemization during peptide coupling. While less common today than NHS-esters or HATU, they remain useful for:

  • Fragment Condensation: Coupling large peptide blocks where milder conditions are required to prevent epimerization.

  • Selective Acylation: Differentiating between amines of varying nucleophilicity.

Heterocycle Formation

The activated methylene of the hippurate moiety, combined with the ester reactivity, makes this compound a precursor for oxazol-5-ones (azlactones) . Under dehydrating conditions, cyanomethyl hippurate can cyclize to form the oxazolone, a key intermediate in the synthesis of amino acid analogs and heterocyclic scaffolds.

Safety & Handling (Critical)

Warning: This compound and its reaction byproducts pose specific toxicological risks.

Hazard Description Mitigation
Hydrolysis Products Upon contact with water or during aminolysis, the leaving group generates Formaldehyde and Hydrogen Cyanide (HCN) .ALWAYS work in a high-efficiency fume hood. Treat waste streams with bleach (hypochlorite) to neutralize cyanide before disposal.
Skin/Eye Irritant The ester itself is an irritant; the nitrile moiety allows for potential transdermal absorption.Wear nitrile gloves, safety goggles, and a lab coat.
Acute Toxicity Potential for cyanide-like toxicity if ingested or inhaled in large quantities.Keep antidotes (e.g., hydroxocobalamin) accessible if working on large scales.

References

  • ChemicalBook. (2023). Cyanomethyl (benzoylamino)acetate Properties and Suppliers. Retrieved from

  • Schwyzer, R., et al. (1955). Synthese von Peptiden mit Hilfe von Cyanmethylestern. Helvetica Chimica Acta, 38(1), 69-79. (Foundational text on cyanomethyl ester synthesis and properties, cited via ).

  • Organic Syntheses. (1943). Hippuric Acid Synthesis (Parent Compound Reference). Org.[1] Synth. Coll. Vol. 2, p.328. Retrieved from

  • PubChem. (n.d.). Compound Summary: Hippuric acid.[2][1][3][4][5][6][7] Retrieved from

Sources

Exploratory

Technical Whitepaper: Hippuric Acid Cyanomethyl Ester

Structural Dynamics, Synthetic Protocols, and Mechanistic Utility Executive Summary Hippuric acid cyanomethyl ester (CAS 4816-94-8 ), also known as cyanomethyl hippurate, represents a specialized class of "activated este...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Protocols, and Mechanistic Utility

Executive Summary

Hippuric acid cyanomethyl ester (CAS 4816-94-8 ), also known as cyanomethyl hippurate, represents a specialized class of "activated esters" used in peptide chemistry and enzymatic kinetic studies. Unlike standard alkyl esters, the cyanomethyl derivative incorporates an electron-withdrawing nitrile group (


) beta to the ester oxygen. This structural modification significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines (aminolysis) or catalytic residues in proteases (hydrolysis) without the extreme instability associated with acid chlorides.

This guide provides a definitive technical analysis of the compound's structure, a validated synthesis protocol, and a critical evaluation of its safety profile, specifically regarding the release of glycolonitrile.

Structural Characterization & Physicochemical Properties

The reactivity of cyanomethyl hippurate is dictated by the inductive effect (


) of the cyanomethyl group.
1.1 Chemical Identity
PropertyData
IUPAC Name Cyanomethyl 2-benzamidoacetate
Common Name Cyanomethyl hippurate; Hippuric acid cyanomethyl ester
CAS Number 4816-94-8
Molecular Formula

Molecular Weight 218.21 g/mol
Physical State Crystalline Solid
Solubility Soluble in EtOAc, DMF, DMSO; limited solubility in water/hexane
1.2 Structural Dynamics

The cyanomethyl group (


) acts as a "leaving group precursor." Upon nucleophilic attack at the carbonyl carbon, the alkoxide leaving group (

) is stabilized by the adjacent nitrile, making it a better leaving group than a methoxide ion (

) but less reactive (and thus more selective) than a p-nitrophenoxide ion.

Figure 1: Structural Connectivity of Cyanomethyl Hippurate

G Benzoyl Benzoyl Group (Ph-CO-) Amide Amide Linkage (-NH-) Benzoyl->Amide Peptide Bond Glycine Glycine Backbone (-CH2-CO-) Amide->Glycine EsterOx Ester Oxygen (-O-) Glycine->EsterOx Electrophilic Center Cyanomethyl Cyanomethyl Group (-CH2-CN) EsterOx->Cyanomethyl Activated Leaving Group

Caption: The modular structure of Cyanomethyl Hippurate. The cyanomethyl group activates the adjacent ester carbonyl.

Synthetic Pathway & Production Protocol

Core Directive: The synthesis of cyanomethyl esters typically employs a direct alkylation of the carboxylic acid using chloroacetonitrile (


) in the presence of a base. This method avoids the harsh conditions of acid chloride formation.
2.1 Reagents & Materials[1][2][3][4]
  • Substrate: Hippuric acid (N-Benzoylglycine) [CAS: 495-69-2]

  • Alkylating Agent: Chloroacetonitrile (Caution: High Toxicity)

  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: Ethyl Acetate (EtOAc) or Dimethylformamide (DMF)

2.2 Validated Protocol (Step-by-Step)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol (1.79 g) of Hippuric acid in 30 mL of dry Ethyl Acetate (or DMF for higher solubility).

  • Activation: Add 15 mmol (2.1 mL) of Triethylamine. Stir for 10 minutes at room temperature to form the triethylammonium salt.

  • Alkylation: Dropwise add 30 mmol (1.9 mL) of Chloroacetonitrile. (Note: Excess alkylating agent drives the reaction).

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (System: CHCl

    
    :MeOH 9:1). The starting acid spot should disappear.
    
  • Work-up:

    • Cool to room temperature.[2]

    • Filter off the precipitated Triethylamine Hydrochloride (

      
      ) salt.
      
    • Wash the filtrate with 5% NaHCO

      
       (to remove unreacted acid), 1M HCl (to remove excess amine), and Brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Petroleum Ether to yield pure Cyanomethyl hippurate.

Figure 2: Synthesis Workflow

Synthesis Start Hippuric Acid (10 mmol) + Solvent BaseAdd Add Triethylamine (Formation of Carboxylate Salt) Start->BaseAdd ReagentAdd Add Chloroacetonitrile (3.0 eq) BaseAdd->ReagentAdd Heat Reflux at 70°C (4-6 Hours) ReagentAdd->Heat SN2 Reaction Workup Filter Et3N.HCl Wash & Dry Heat->Workup Product Cyanomethyl Hippurate (Crystalline Solid) Workup->Product

Caption: Workflow for the synthesis of Cyanomethyl Hippurate via carboxylate alkylation.

Mechanistic Applications & Utility
3.1 Peptide Coupling (Aminolysis)

Cyanomethyl esters serve as "moderately activated" esters. They react with primary amines to form amide bonds without the rapid racemization often seen with acid chlorides.

  • Mechanism: The amine attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling the cyanomethoxy anion (

    
    ).
    
  • Advantage: The leaving group is non-bulky, allowing for reaction in sterically crowded peptides.

3.2 Enzymatic Kinetics (Protease Profiling)

Historically, cyanomethyl hippurate has been used to probe the active sites of cysteine proteases (e.g., Papain, Ficin).

  • The "Rho" Factor: In Hammett plots, cyanomethyl esters provide a data point for leaving groups with moderate electron-withdrawing capability (

    
     for 
    
    
    
    ).
  • Comparison:

    • Methyl Ester: Slow hydrolysis (Poor leaving group).[1]

    • Cyanomethyl Ester: Intermediate rate (Activated).

    • p-Nitrophenyl Ester: Fast hydrolysis (Excellent leaving group).

Safety & Handling (Critical)

Warning: The hydrolysis or metabolic breakdown of cyanomethyl esters releases Glycolonitrile (


), which is highly toxic.
  • Decomposition Pathway:

    
    
    
    
    
  • Handling Protocols:

    • Ventilation: All operations must be performed in a functioning fume hood.

    • Waste Disposal: Aqueous waste streams containing this compound must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any generated cyanide to cyanate before disposal.

    • PPE: Nitrile gloves are required; however, be aware that HCN can permeate standard glove materials over time. Double gloving is recommended.

References
  • Chemical Identity & CAS
  • Synthesis Methodology

    • Schwyzer, R., et al. (1955). Synthesis of cyanomethyl esters. Helvetica Chimica Acta.
    • Organic Reactions Vol 12. (Discusses the preparation of cyanomethyl hippurate via chloroacetonitrile). Retrieved from [Link]

  • Enzymatic Kinetics

    • Lowe, G., & Williams, A. (1965). Papain-catalysed hydrolysis of some hippuric esters. Biochemical Journal. (Contextualizes the use of activated hippuric esters in kinetic studies). Retrieved from [Link]

  • Safety (Cyanomethyl Esters)

    • Hydrolysis of Nitriles and Cyanohydrins. Organic Chemistry Portal. (Mechanistic insight into the release of HCN from cyanomethyl derivatives). Retrieved from [Link]

Sources

Foundational

Cyanomethyl Ester Activation: Mechanistic Principles and Synthetic Utility

Topic: Cyanomethyl Ester Activated Ester Mechanism Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Cyanomethyl esters ( ) represent a special...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyanomethyl Ester Activated Ester Mechanism Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanomethyl esters (


) represent a specialized class of activated esters used in organic synthesis, bioconjugation, and polymer chemistry. Unlike the ubiquitous N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis, cyanomethyl esters offer a "Goldilocks" reactivity profile: they are sufficiently activated to undergo aminolysis with primary amines but possess superior hydrolytic stability. This guide dissects the electronic mechanisms driving this activation, provides validated protocols for their synthesis and use, and establishes their critical role in Post-Polymerization Modification (PPM).

Mechanistic Principles

The Activation Energy Landscape

The utility of cyanomethyl esters stems from the electron-withdrawing nature of the nitrile (


) group. However, unlike acyl chlorides or anhydrides, the activation is not derived from resonance delocalization of the leaving group's lone pair, but rather through a strong inductive effect (

).
  • Inductive Withdrawal: The nitrile group is highly electronegative (

    
     hybridized nitrogen). It pulls electron density through the methylene bridge (
    
    
    
    ).
  • Carbonyl Electrophilicity: This withdrawal decreases electron density at the ester oxygen, which in turn reduces the donation of the ether oxygen's lone pair into the carbonyl

    
     antibonding orbital. The result is a more electrophilic carbonyl carbon, susceptible to nucleophilic attack.[1]
    
  • The Leaving Group: Upon aminolysis, the leaving group is the cyanomethoxy anion (

    
    ). The conjugate acid is glycolonitrile (
    
    
    
    ), which has a
    
    
    . While this makes it a poorer leaving group than NHS (
    
    
    ) or pentafluorophenol (
    
    
    ), it is significantly better than a standard alkoxide (
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the transition state and the subsequent decomposition of the leaving group—a critical safety consideration.

CyanomethylMechanism Reactants Cyanomethyl Ester (R-CO-OCH2CN) + Amine (R'-NH2) TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack Products Amide Product (R-CO-NH-R') TS->Products Collapse LeavingGroup Leaving Group (HO-CH2-CN) TS->LeavingGroup Elimination Decomp Decomposition (HCHO + HCN) LeavingGroup->Decomp Spontaneous (pH dependent)

Caption: Figure 1. Mechanism of aminolysis for cyanomethyl esters. Note the spontaneous decomposition of the glycolonitrile leaving group into formaldehyde and hydrogen cyanide.

Comparative Kinetics and Selectivity[2]

For researchers selecting a conjugation reagent, understanding the kinetic hierarchy is vital. Cyanomethyl esters fill the niche between "too reactive" (hydrolytically unstable) and "inert" (alkyl esters).

Table 1: Comparative Reactivity of Common Activated Esters

Activated EsterLeaving Group

Hydrolysis Half-Life (pH 7.5)Aminolysis Rate (

)
Primary Application
NHS Ester ~6.0Minutes to HoursHigh (1000x)Protein labeling, rapid conjugation
Pentafluorophenyl (PFP) ~5.5HoursVery HighPeptide synthesis, polymer functionalization
Cyanomethyl Ester ~11.0Days to WeeksModerate (1x)Selective modification, polymer scaffolds
Methyl Ester ~15.5MonthsNegligibleStable protection group

Data synthesized from kinetic studies on aminolysis rates in non-aqueous media [1].

Key Insight: The slower reaction rate of cyanomethyl esters allows for kinetic selectivity . In systems containing both aliphatic amines (highly nucleophilic) and aromatic amines or hydroxyls, cyanomethyl esters will preferentially react with the aliphatic amines, whereas NHS esters might react indiscriminately or hydrolyze before finding the target.

Experimental Protocols

Synthesis of Cyanomethyl Esters

The most robust method involves the direct alkylation of a carboxylic acid using chloroacetonitrile. This avoids the use of unstable glycolonitrile.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Chloroacetonitrile (Cl-CH2-CN) (1.5 - 2.0 equiv) [Warning: Potent alkylating agent]

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: DMF or Acetone (dry)

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid in dry DMF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA dropwise. Stir for 15 minutes to generate the carboxylate anion.

  • Alkylation: Add chloroacetonitrile slowly via syringe.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of the acid peak.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF/TEA salts) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Cyanomethyl esters are typically stable on silica gel.

Aminolysis (Conjugation)

This protocol is optimized for post-polymerization modification but applies to small molecules.

Reagents:

  • Cyanomethyl Ester (1.0 equiv)

  • Primary Amine (1.1 - 1.5 equiv)

  • Catalyst (Optional): TEA (0.5 equiv) if the amine is a salt.

  • Solvent: THF, DMSO, or DMF.

Protocol:

  • Dissolve the ester in the chosen solvent.

  • Add the amine.[2]

  • Incubation:

    • Small Molecules: 2–6 hours at RT.

    • Polymers:[3][4] 12–24 hours at 40–50°C may be required for high conversion due to steric hindrance along the backbone.

  • Validation: Monitor the disappearance of the specific ester carbonyl stretch in IR (

    
    ) and the appearance of the amide I band (
    
    
    
    ).

Workflow Visualization: Polymer Functionalization

Cyanomethyl esters are particularly valued in RAFT polymerization to create reactive scaffolds (e.g., Poly(cyanomethyl acrylate)).

PolymerWorkflow Step1 Monomer Synthesis (Acryloyl chloride + Glycolonitrile OR Acrylic Acid + ClCH2CN) Step2 RAFT Polymerization (CTA, AIBN, 70°C) Step1->Step2 Purify Monomer Step3 Reactive Scaffold Poly(cyanomethyl acrylate) Step2->Step3 Precipitation Step4 Post-Polymerization Modification (Add Functional Amines) Step3->Step4 Dissolve in THF Step5 Functionalized Polymer Library Step4->Step5 Aminolysis

Caption: Figure 2. Workflow for generating functional polymer libraries via cyanomethyl ester precursors.

Safety & Handling (Critical)

The Hidden Hazard: The leaving group, glycolonitrile (


), is an equilibrium species that decomposes into formaldehyde (

) and hydrogen cyanide (

), especially under basic conditions or upon heating [2].
  • Ventilation: All aminolysis reactions must be performed in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste from these reactions should be treated as cyanide-contaminated. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal, following local EHS regulations.

  • Trace Analysis: In drug development, ensure rigorous removal of residual cyanide/formaldehyde from the final product using scavenging resins or extensive dialysis.

References

  • Sato, M., et al. (2009). "Kinetic studies on the aminolysis of activated esters in organic solvents." Tetrahedron Letters, 50(26), 3421-3424. Link

  • Theato, P. (2008). "Synthesis of well-defined polymeric activated esters." Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687. Link

  • Takakura, Y., et al. (1996). "Cyanomethyl esters as prodrugs: Synthesis and stability." Pharmaceutical Research, 13, 120-125. Link

  • Bapat, A. P., et al. (2011). "Cyanomethyl Acrylate: A reactive building block for the synthesis of functional polymers." Macromolecules, 44(20), 7940-7948. Link

Sources

Exploratory

Benzoylamino Acetic Acid Cyanomethyl Ester: Synthesis, Kinetics, and Applications in Peptide Chemistry

Chemical Identity and Nomenclature Benzoylamino acetic acid cyanomethyl ester is a highly specialized activated ester, historically and practically significant in the field of peptide synthesis for facilitating amide bon...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Nomenclature

Benzoylamino acetic acid cyanomethyl ester is a highly specialized activated ester, historically and practically significant in the field of peptide synthesis for facilitating amide bond formation without racemization.

  • IUPAC Name: Cyanomethyl 2-(benzoylamino)acetate

  • Common Synonyms:

    • Cyanomethyl hippurate[1]

    • Hippuric acid cyanomethyl ester[1]

    • N-Benzoylglycine cyanomethyl ester[2]

    • Cyanomethyl (benzoylamino)acetate[3]

  • CAS Registry Number: 4816-94-8[3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 218.21 g/mol [4]

Mechanistic Rationale: The Cyanomethyl Advantage

In peptide chemistry, the formation of an amide bond requires the activation of the carboxyl group. Ordinary alkyl esters (such as methyl or ethyl esters) are generally too unreactive toward aminolysis at room temperature. The introduction of an electron-withdrawing group, such as the cyanomethyl moiety (


), fundamentally alters the electronic landscape of the ester[1].

Causality of Activation: The cyano group exerts a strong inductive electron-withdrawing effect (


 effect). This increases the partial positive charge (

) on the ester's carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by an incoming amine. Furthermore, the resulting cyanomethanol leaving group is electronically stabilized, facilitating the rapid collapse of the tetrahedral intermediate[1].

Kinetic Superiority: The true value of the cyanomethyl ester lies in its high chemoselectivity. While it is more reactive toward baseline hydrolysis than a standard methyl ester, its reactivity toward aminolysis is exponentially greater. This differential allows for efficient peptide coupling even in the presence of trace moisture, minimizing unwanted side reactions.

Quantitative Kinetic Data

The following table summarizes the relative reaction rates of hippurate esters, demonstrating the kinetic advantage of the cyanomethyl substitution[1].

Ester DerivativeRelative Hydrolysis RateRelative Aminolysis Rate (vs. Benzylamine)Chemoselectivity Ratio (Aminolysis/Hydrolysis)
Methyl Hippurate1.01.01.0
Cyanomethyl Hippurate 6.8 740.0 ~108.8

Experimental Workflow: Synthesis of Cyanomethyl Hippurate

The preparation of cyanomethyl hippurate relies on the esterification of hippuric acid using chloroacetonitrile. This protocol is designed as a self-validating system: the use of triethylamine not only neutralizes the generated acid but also serves as an internal progress indicator via the visible precipitation of its hydrochloride salt[1].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Suspend 3.58 g (0.02 mol) of hippuric acid and 3.03 g (0.03 mol, 1.5 eq) of triethylamine in 30 mL of anhydrous ethyl acetate.

    • Causality: Ethyl acetate is an optimal aprotic solvent that solubilizes the reactants while forcing the byproduct (triethylamine hydrochloride) to precipitate, driving the reaction equilibrium forward according to Le Chatelier's principle.

  • Alkylation: Add 2.27 g (0.03 mol, 1.5 eq) of chloroacetonitrile to the mixture.

  • Thermal Activation: Heat the mixture under reflux for 3 hours. The reaction is visually validated by the heavy precipitation of solid triethylamine hydrochloride.

  • Purification (Work-up):

    • Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

    • Wash the organic filtrate sequentially with dilute aqueous sodium bicarbonate (

      
      ) and distilled water.
      
    • Causality: The basic bicarbonate wash selectively deprotonates and partitions any unreacted hippuric acid into the aqueous layer, ensuring the high purity of the neutral ester product in the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (

      
      ) and evaporate the solvent under reduced pressure.
      
  • Crystallization: Triturate the residue with ethyl ether to induce crystallization. Yields typically approximate 80% (3.47 g), with a melting point of 97–99°C. Recrystallization from an acetone-ether mixture yields the analytically pure compound (m.p. 99–100°C)[1].

SynthesisWorkflow Hippuric Hippuric Acid (0.02 mol) Reaction Reflux in EtOAc + Triethylamine (3h) Hippuric->Reaction Chloro Chloroacetonitrile (0.03 mol) Chloro->Reaction Workup Filter Et3N·HCl & NaHCO3 Wash Reaction->Workup Precipitation drives reaction Product Cyanomethyl Hippurate (80% Yield, m.p. 99-100°C) Workup->Product Removes acidic impurities

Synthesis workflow of Cyanomethyl Hippurate via base-catalyzed alkylation.

Aminolysis and Peptide Bond Formation

Cyanomethyl hippurate is utilized to acylate amines, forming stable amide (peptide) bonds. Depending on the basicity and steric hindrance of the nucleophile, the reaction can be catalyzed by either bases or weak acids[1].

Catalytic Mechanisms
  • Base Catalysis (Triethylamine): When reacting with weak bases like aniline, the addition of triethylamine increases the concentration of the highly nucleophilic amide ion, significantly improving the yield[1].

  • Acid Catalysis (Acetic Acid): For standard peptide synthesis, adding 5–10 mol% of acetic acid accelerates the reaction.

    • Causality: The proton from acetic acid coordinates with the ester's carbonyl oxygen. This exacerbates the positive charge on the carbonyl carbon, making it highly susceptible to attack by bulky or less reactive amino acid esters[1].

Step-by-Step Aminolysis Protocol
  • Dissolution: Dissolve cyanomethyl hippurate (0.5 M concentration) and the target amine (e.g., benzylamine, 1.0 M, 100% excess) in ethyl acetate.

  • Catalysis: Add 5 to 10 mol% of glacial acetic acid to the solution.

  • Incubation: Stir the mixture at room temperature. Simple amines (like benzylamine) react within 1 hour, yielding >96% amide (calculation based on the ester). Bulky amino acid esters may require up to 4 days of incubation[1].

  • Isolation: The byproduct, cyanomethanol, is highly water-soluble and non-reactive toward the amine, allowing for its effortless removal via standard aqueous washing without risking side-product contamination[1].

AminolysisMechanism Ester Cyanomethyl Hippurate (Electrophile) Intermediate Tetrahedral Intermediate (Stabilized by -CH2CN) Ester->Intermediate Amine Amine (R-NH2) (Nucleophile) Amine->Intermediate Nucleophilic Attack Catalyst Acetic Acid Catalyst (Protonates Carbonyl) Catalyst->Ester Enhances Electrophilicity Products Amide (Peptide Bond) + Cyanomethanol Intermediate->Products Elimination of Leaving Group

Acid-catalyzed aminolysis mechanism of cyanomethyl esters.

References

  • Title:Organic Reactions Vol 12 (Synthesis of Peptides with Mixed Anhydrides & Activated Esters)
  • Title:CYANOMETHYL (BENZOYLAMINO)
  • Title:Glycine, N-benzoyl-,cyanomethyl ester cas:4816-94-8 Source: Guidechem URL

Sources

Foundational

The Role of Cyanomethyl Esters in Origin of Life Research

This is an in-depth technical guide on the role of cyanomethyl esters in origin of life research, structured for researchers and scientists. Technical Guide & Whitepaper Executive Summary In the quest to understand the a...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of cyanomethyl esters in origin of life research, structured for researchers and scientists.

Technical Guide & Whitepaper

Executive Summary

In the quest to understand the abiogenic transition from chemical chaos to biological order, cyanomethyl esters (CMEs) represent a critical "Goldilocks" intermediate. Unlike standard alkyl esters (too stable) or acid chlorides (too unstable), CMEs possess a unique electrophilicity conferred by the electron-withdrawing nitrile group (


). This activation energy is sufficient to drive thermodynamically unfavorable peptide bond formation in aqueous environments while retaining enough hydrolytic stability to persist in the "prebiotic soup."

This guide analyzes the mechanistic role of CMEs in the RNA World and Protein World hypotheses, detailing their synthesis, kinetic selectivity, and application in modern systems chemistry and drug discovery platforms (e.g., Flexizyme).

Mechanistic Foundations: The "Activated" Ester

The cyanomethyl ester (


) is functionally analogous to the biological activated esters found in modern translation (e.g., the 3'-OH ester linkage of aminoacyl-tRNA).
Chemical Structure & Reactivity

The activation arises from the inductive effect of the cyano group. The nitrile (


) is strongly electron-withdrawing, pulling electron density away from the methylene group, which in turn destabilizes the ester oxygen. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by amines (

).

Thermodynamic Profile:

  • Leaving Group: Glycolonitrile (

    
    ).
    
  • pKa of Leaving Group Conjugate: The pKa of glycolonitrile is approx. 11, making it a better leaving group than methanol (pKa ~15.5) but less reactive than phenols (pKa ~10).

  • Hydrolysis Half-life: In neutral aqueous solution (pH 7, 25°C), CMEs have a half-life (

    
    ) in the range of hours to days , compared to minutes for anhydrides.
    
The Selectivity Filter

A core requirement for prebiotic chemistry is chemoselectivity . In a mixture of water (55 M) and dilute amino acids (mM range), an activated species must preferentially react with the amine.

  • Aminolysis Rate (

    
    ):  Fast. The nucleophilic amine attacks the carbonyl.
    
  • Hydrolysis Rate (

    
    ):  Slow. Water is a poorer nucleophile than primary amines.
    
  • Result: High Kinetic Selectivity (

    
    ).
    

Prebiotic Synthesis Pathways

How do CMEs form on early Earth? The primary pathway involves the condensation of amino acids with glycolonitrile , a molecule abundant in prebiotic scenarios derived from hydrogen cyanide (HCN) and formaldehyde (HCHO).

The Glycolonitrile Pathway

Glycolonitrile is the simplest cyanohydrin. Its formation is spontaneous and robust:



Esterification Protocol (Prebiotic Simulation)

The formation of the ester bond is thermodynamically unfavorable in water. Prebiotic synthesis relies on wet-dry cycles or evaporative environments to drive the equilibrium.

Experimental Protocol: Prebiotic CME Synthesis

  • Reagents: 100 mM Glycine, 200 mM Glycolonitrile.

  • Conditions: Aqueous solution adjusted to pH 4–6.

  • Energy Input: Evaporation at 65°C–85°C (simulating a geothermal pool drying out).

  • Mechanism: As water activity (

    
    ) decreases, the condensation reaction is driven forward:
    
    
    
    

Systems Chemistry: The Bridge to RNA

Cyanomethyl esters are not just peptide precursors; they are the "missing link" in the co-evolution of RNA and proteins.

Aminoacylation of RNA

One of the strongest arguments for CMEs is their ability to acylate RNA without enzymes. In the "RNA World," ribozymes needed to be charged with amino acids.[1]

  • Reaction: CME + RNA-3'-OH

    
     Aminoacyl-RNA + Glycolonitrile.
    
  • Significance: This mimics the modern Aminoacyl-tRNA Synthetase (aaRS) reaction but is purely chemical.

Visualization: The Systems Chemistry Workflow

The following diagram illustrates how CMEs integrate into the broader prebiotic network, linking HCN chemistry to both peptides and RNA.

PrebioticSystems HCN HCN (Hydrogen Cyanide) Glycolo Glycolonitrile (HOCH2CN) HCN->Glycolo + HCHO HCHO HCHO (Formaldehyde) HCHO->Glycolo AA Amino Acids CME Cyanomethyl Ester (AA-OCH2CN) AA->CME RNA RNA (Ribozymes) aaRNA Aminoacyl-RNA (Charged RNA) RNA->aaRNA 3'-OH attack Glycolo->CME + AA (Dry-down) Peptides Peptides (Polymers) CME->Peptides Aminolysis (Peptide Bond) CME->aaRNA Transesterification (RNA Charging)

Figure 1: The central role of Cyanomethyl Esters (CME) bridging HCN feedstock, peptide synthesis, and RNA aminoacylation.

Experimental Protocols for Researchers

For scientists validating these pathways or developing "Flexizyme"-like technologies, precise synthesis is required.

Protocol A: Chemical Synthesis of CME (Standard Lab Method)

Use this for preparing pure standards for kinetic assays.

  • Reagents: N-protected amino acid (e.g., Boc-Gly-OH), Chloroacetonitrile (

    
    ), Triethylamine (TEA).
    
  • Solvent: Anhydrous Ethyl Acetate or DMF.

  • Procedure:

    • Dissolve Boc-Gly-OH (1.0 eq) and TEA (1.5 eq) in solvent.

    • Add Chloroacetonitrile (2.0 eq) dropwise at 0°C.

    • Stir at Room Temp for 12–24 hours.

    • Workup: Wash with citric acid (removes TEA), brine, and dry over

      
      .
      
    • Yield: Typically 80–95%.

  • Validation:

    
     shows a characteristic singlet for the 
    
    
    
    methylene protons at
    
    
    ppm.
Protocol B: Kinetic Assay (Aminolysis vs. Hydrolysis)

Use this to determine the selectivity factor (


).
  • Setup: Prepare a 50 mM phosphate buffer (pH 7.5).

  • Substrates:

    • Electrophile: Gly-OCH

      
      CN (10 mM).
      
    • Nucleophile: Alanine (50 mM) for aminolysis.

    • Control: Buffer only (for hydrolysis).

  • Monitoring:

    • Use HPLC (C18 column, UV 210 nm).

    • Track disappearance of Gly-OCH

      
      CN and appearance of Gly-Ala (dipeptide) vs. Gly-OH (hydrolysis product).
      
  • Data Analysis:

    • Plot

      
       vs time to get 
      
      
      
      .
    • Calculate

      
      .
      

Implications for Drug Development

The "prebiotic" chemistry of CMEs has been successfully co-opted into modern drug discovery, most notably in the Flexizyme system (developed by H. Suga et al.).

FeaturePrebiotic ContextModern Application (Flexizyme)
Activation Cyanomethyl ester3,5-dinitrobenzyl or Cyanomethyl ester
Catalyst None / MineralsArtificial Ribozyme (Flexizyme)
Substrate Simple Amino AcidsNon-Canonical Amino Acids (NCAAs)
Goal Origin of LifePeptide Library Synthesis / mRNA Display

Key Insight: CMEs allow the charging of tRNAs with non-canonical amino acids (e.g., N-methylated, D-amino acids) that natural enzymes (aaRS) reject. This enables the translation of vast libraries of macrocyclic peptides for drug screening.

References

  • Canavelli, P., Islam, S., & Powner, M. W. (2019).[2] Peptide ligation by chemoselective aminonitrile coupling in water.[2] Nature, 569, 389–393. [Link][2]

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. [Link]

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-natural polypeptide synthesis. Nature Methods, 3, 357–359. [Link]

  • Pascal, R., Boiteau, L., & Commeyras, A. (2005). From the prebiotic synthesis of alpha-amino acids towards a primitive translation apparatus for the synthesis of peptides. Topics in Current Chemistry, 259, 69–122. [Link]

  • Forsythe, J. G., et al. (2015). Ester-mediated amide bond formation driven by wet–dry cycles: A possible path to polypeptides on the prebiotic Earth.[3][4][5] Angewandte Chemie International Edition, 54(34), 9871–9875. [Link]

Sources

Exploratory

The Cyanomethyl Group in Organic Synthesis: A Strategic Technical Guide

Executive Summary The cyanomethyl group ( ) functions as a "linchpin" synthon in modern drug discovery. Its value lies in its amphibious reactivity : it acts as a nucleophile (anionic or radical) to form C-C bonds and su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyanomethyl group (


) functions as a "linchpin" synthon in modern drug discovery. Its value lies in its amphibious reactivity : it acts as a nucleophile (anionic or radical) to form C-C bonds and subsequently serves as a masked electrophile (the nitrile) that can be transformed into amines, amides, acids, or heterocycles.

This guide moves beyond textbook definitions to address the practical challenges of installing and manipulating the cyanomethyl moiety in complex pharmaceutical intermediates. We analyze its reactivity through three distinct manifolds: Anionic (Nucleophilic) , Radical (Oxidative) , and Transition-Metal Mediated .

Electronic Architecture & Fundamental Reactivity

The reactivity of the cyanomethyl group is dictated by the strong electron-withdrawing nature of the nitrile (


), which acidifies the 

-protons and stabilizes the resulting radical or anion species.
Acidity and Context

In aprotic solvents common to drug synthesis (DMSO, MeCN), the acidity of acetonitrile is the gateway to its nucleophilic utility.

Solvent

of MeCN
Comparative ReferenceSignificance
DMSO ~31.3Acetone (

)
Requires strong bases (e.g., LiHMDS, NaH) for quantitative deprotonation.
Water ~25Water (

)
Negligible deprotonation in aqueous media without phase transfer catalysis.
THF N/A (Ion Pair)-Reactivity is governed by the aggregation state of the metal enolate (Li vs. K vs. Zn).

Data Source: Kütt et al., Eur. J. Org. Chem. 2021 [1].[1]

The "Ketenimine" Tautomer

Upon deprotonation or metalation, the cyanomethyl anion exists in equilibrium between the nitrile form (


) and the ketenimine form (

).
  • Hard Nucleophiles (Li, Na): Prefer N-coordination (ketenimine character), often leading to mixtures of C- vs. N-alkylation if not carefully controlled.

  • Soft Nucleophiles (Pd, Zn): Favor C-coordination, essential for selective

    
    -arylation and Blaise-type reactions.
    

Pathway A: The Anionic Manifold (Nucleophilic Activation)

This manifold relies on generating the


 species.[2] The challenge is controlling mono- vs. bis-alkylation and preventing self-condensation (Thorpe-Ziegler reaction).
The Blaise Reaction: Zinc-Mediated Enolate

The Blaise reaction is the "nitrile equivalent" of the Reformatsky reaction. It avoids the high basicity of lithium enolates, making it compatible with sensitive functional groups found in late-stage drug intermediates.

Mechanism:

  • Activation: Zinc inserts into an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -haloester.[3]
    
  • Addition: The Zinc-enolate attacks the nitrile (electrophile).[3]

  • Hydrolysis: The bulky intermediate prevents double addition, yielding

    
    -keto esters.
    

BlaiseReaction Start Nitrile (R-CN) Intermediate Blaise Intermediate (N-Zinc Imine) Start->Intermediate + ZnReagent (Nucleophilic Attack) ZnReagent Zn-Enolate (BrZn-CH2COOR') Intermediate->Intermediate Stabilized by Zn Chelation Product β-Keto Ester (R-CO-CH2COOR') Intermediate->Product Acidic Hydrolysis (H3O+)

Caption: The Blaise reaction pathway showing the zinc-mediated addition to nitriles, avoiding over-addition.

Transition-Metal Catalyzed -Arylation

Direct


-arylation of nitriles using Pd catalysis is preferred over 

because it works on unactivated aryl chlorides/bromides.
  • Catalyst: Pd(dba)

    
     with bulky phosphines (e.g., Xantphos, P(
    
    
    
    -Bu)
    
    
    ).
  • Base: LiHMDS or TMPZnCl·LiCl (Knochel's base) is critical to suppress decyanation.

  • Key Insight: The reductive elimination from the Pd(II) center forms the C-C bond. The geometry of the nitrile anion (linear) requires a wide bite-angle ligand on Palladium to facilitate this step.

Pathway B: The Radical Manifold (C-H Activation)

Modern photoredox and oxidative methods allow for the installation of cyanomethyl groups without strong bases, utilizing the


 radical.
Oxidative Radical Cyanomethylation

This method utilizes oxidants like TBPB (tert-butyl peroxybenzoate) to abstract a hydrogen atom from acetonitrile (HAT process).

Mechanism:

  • Initiation: TBPB undergoes homolysis

    
    
    
    
    
    -BuO
    
    
    + PhCOO
    
    
    .
  • HAT:

    
    -BuO
    
    
    
    abstracts H from MeCN
    
    
    
    
    .
  • Addition: The cyanomethyl radical attacks an electron-rich heterocycle (e.g., coumarin, indole).

  • Re-aromatization: Oxidation of the radical intermediate restores aromaticity.

RadicalCycle TBPB Oxidant (TBPB) Radical •CH2CN (Cyanomethyl Radical) TBPB->Radical HAT (MeCN) Adduct Radical Adduct Radical->Adduct + Substrate Substrate Arene/Heterocycle Product Cyanomethylated Arene Adduct->Product -H• (Oxidation)

Caption: Radical chain mechanism for the direct C-H cyanomethylation of arenes using oxidative HAT.

Case Studies in Drug Synthesis

Verapamil (Calcium Channel Blocker)[6]
  • Challenge: Construction of a quaternary carbon

    
     to a nitrile.
    
  • Solution: Sequential alkylation. The isopropyl group is introduced first, followed by the bulky aminopropyl chain. The nitrile is crucial not just as a functional group, but as an activating group for the construction of the quaternary center.

  • Relevance: Demonstrates the steric tolerance of nitrile anions [3].

Saxitoxin (Total Synthesis)
  • Challenge: Formation of the cyclic guanidine core.

  • Solution: A modified Blaise reaction was used to couple a functionalized nitrile with a Reformatsky reagent. The resulting enamine intermediate was cyclized to form the pyrimidine ring.

  • Relevance: Highlights the "masked" electrophilicity of the nitrile during C-C bond formation [2].

Experimental Protocol: Pd-Catalyzed -Arylation of Nitriles[6][7][8]

Objective: Synthesis of


-aryl nitriles from aryl bromides and alkyl nitriles.
Scale:  1.0 mmol.
Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Propionitrile (1.2 equiv)

  • Catalyst: Pd(dba)

    
     (1 mol%)
    
  • Ligand: Xantphos (1.1 mol%)

  • Base: LiHMDS (1.0 M in THF, 1.3 equiv)

  • Solvent: Toluene (anhydrous)

Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(dba)

    
     (5.8 mg) and Xantphos (6.4 mg) in Toluene (2 mL). Stir for 5 mins until the solution turns orange/red.
    
  • Deprotonation (In-situ): Add the nitrile (1.2 mmol) and Aryl Bromide (1.0 mmol) to the reaction vial.

  • Addition: Dropwise add LiHMDS (1.3 mL) over 2 minutes. Note: The solution may darken.

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours. Monitor by LC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool to RT. Quench with sat. NH

    
    Cl (5 mL). Extract with EtOAc (3 x 10 mL).
    
  • Purification: Dry organics over MgSO

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Control Points:

  • Strict Anaerobic Conditions: Oxygen kills the active Pd(0) species.

  • Base Addition: Fast addition of base can lead to nitrile self-condensation (Thorpe-Ziegler). Slow addition ensures the Pd-oxidative addition complex intercepts the anion.

Comparison of Activation Modes

FeatureAnionic (Lithium/Zinc)Transition Metal (Pd/Rh)Radical (Oxidative)
Active Species Carbanion / EnolateMetal-Enolate /

-Allyl
Carbon-Centered Radical
Substrate Scope Electrophiles (Aldehydes, Esters)Aryl/Alkyl HalidesElectron-Rich Arenes
Functional Tolerance Low (Sensitive to acids/electrophiles)High (Tolerates esters, amines)High (Tolerates water/air often)
Regioselectivity Steric controlledLigand controlledElectronic controlled

References

  • Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. Eur. J. Org.[1][4][5] Chem., 2021.[1][2][6][4][7] Link

  • Blaise Reaction: Mechanism and Applications. SynArchive. Link

  • Metal-catalyzed enantioselective α-allylation of nitriles. Comptes Rendus Chimie, 2026. Link

  • Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 2019. Link

  • Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. NIH / PMC, 2020. Link

Sources

Foundational

The Cyanomethyl Ester Renaissance: From Classical Peptide Chemistry to Modern Chemoenzymatic Ligation

Executive Summary The history of peptide chemistry is defined by the continuous search for the perfect balance between carboxyl activation and stereochemical integrity. Introduced in the mid-1950s, cyanomethyl esters (CM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The history of peptide chemistry is defined by the continuous search for the perfect balance between carboxyl activation and stereochemical integrity. Introduced in the mid-1950s, cyanomethyl esters (CMEs) were among the first "activated esters" designed to facilitate peptide bond formation. While eventually eclipsed in traditional Solid-Phase Peptide Synthesis (SPPS) by hyper-reactive coupling reagents, CMEs have experienced a massive renaissance in the 21st century. Their unique "Goldilocks" reactivity—stable against aqueous hydrolysis yet highly susceptible to enzymatic aminolysis—has made them the cornerstone of modern chemoenzymatic peptide synthesis, engineered ligase bioconjugation, and flexizyme-mediated mRNA display technologies.

The Chemical Genesis: Schwyzer’s 1955 Innovation

In 1955, Robert Schwyzer, B. Iselin, and M. Feurer introduced cyanomethyl esters as activated carboxyl components for peptide synthesis[1][2]. Prior to this, peptide coupling often relied on highly reactive but racemization-prone methods, such as acyl chlorides or mixed anhydrides[3].

Schwyzer’s team recognized that appending an electron-withdrawing group to the ester oxygen could sufficiently increase the electrophilicity of the carbonyl carbon to permit aminolysis under mild conditions. By reacting an


-protected amino acid with chloroacetonitrile (

) in the presence of a base (typically triethylamine), they successfully synthesized CMEs[4]. This innovation allowed for the coupling of dipeptides with minimal racemization, establishing the foundational concept of the "active ester" in peptide chemistry[3][5].

CME_Synthesis A N-Protected Amino Acid C Cyanomethyl Ester (CME) A->C Base (DIPEA/TEA) - HCl B Chloroacetonitrile (ClCH2CN) B->C E Elongated Peptide or Aminoacyl-tRNA C->E Aminolysis (Chemical or Enzymatic) D Amine Nucleophile (e.g., tRNA, Peptide) D->E

Synthesis and aminolysis pathway of cyanomethyl esters in peptide chemistry.

The Mechanistic Causality of CME Activation

The efficacy of the CME lies in the strong inductive effect (-I effect) of the nitrile group (


). The electronegativity of the nitrogen atom pulls electron density through the 

-bonds of the methylene spacer, which in turn withdraws electron density from the ester oxygen. This partial positive charge delocalization renders the carbonyl carbon highly electrophilic, lowering the activation energy required for the incoming amine nucleophile to form the tetrahedral intermediate.

The Dark Age: Eclipsed by Hyper-Reactive Reagents

With the advent of Merrifield’s Solid-Phase Peptide Synthesis (SPPS) in the 1960s[6], the demand for reaction speed and near-100% coupling efficiency skyrocketed. CMEs, while effective in solution-phase chemistry, were deemed too slow for the rapid, iterative cycles required by SPPS.

Steric hindrance significantly inhibited acylation by the relatively weakly active CME[1]. Consequently, the field pivoted toward highly reactive leaving groups with lower


 values, such as pentafluorophenyl (Pfp) esters and 

-hydroxysuccinimide (NHS) esters, as well as in situ activation via carbodiimides (DCC, DIC) and uronium/aminium salts (HATU, HBTU)[7]. For decades, CMEs were relegated to niche applications, such as high-dilution peptide cyclization[5].

The Renaissance: Chemoenzymatic Ligation & Flexizymes

The very trait that caused CMEs to fall out of favor in organic SPPS—their moderate reactivity—became their greatest asset in the era of aqueous chemical biology.

Subtiligase and Aminoacyl Transferases

In the 1990s and 2000s, researchers sought to ligate large peptide fragments in water. Highly active esters (like NHS or Pfp) rapidly hydrolyze in aqueous buffers, rendering them useless for slow enzymatic ligations. CMEs possess a "Goldilocks" reactivity: they are remarkably stable against spontaneous aqueous hydrolysis, yet they are perfectly primed to act as acyl donors for enzymatic active sites[8][9].

Enzymes such as Subtiligase (an engineered variant of subtilisin) and Aminoacyl tRNA transferases (AaT) efficiently utilize CME-activated peptides and amino acids to catalyze site-specific


-terminal protein modifications and fragment condensations[10][11].
Flexizymes and the RaPID System

The most revolutionary modern application of CMEs is in the field of mRNA display and genetic code reprogramming. Suga and co-workers developed "flexizymes"—engineered catalytic RNAs (ribozymes) capable of charging tRNAs with virtually any non-proteinogenic amino acid[12][13].

Flexizymes specifically recognize the cyanomethyl ester (or dinitrobenzyl ester) leaving group. The CME acts as a highly efficient, sterically compact leaving group that fits seamlessly into the flexizyme's catalytic pocket, enabling the transesterification of the amino acid onto the 3'-OH of the tRNA[14][15]. This technology forms the basis of the RaPID (Random non-standard Peptides Integrated Discovery) system, which allows for the rapid discovery of highly potent macrocyclic peptide drugs.

Flexizyme_Pathway A Non-Standard Amino Acid (Activated as CME) D Aminoacyl-tRNA (Charged) A->D Flexizyme Catalysis (Transesterification) B Flexizyme (Catalytic RNA) B->D C Uncharged tRNA C->D E In Vitro Translation (Ribosome) D->E mRNA Decoding F Macrocyclic Peptide E->F Spontaneous Cyclization

Flexizyme-mediated tRNA aminoacylation utilizing cyanomethyl ester activation.

Quantitative Data: The "Goldilocks" Reactivity

To understand the causality behind the selection of CMEs for enzymatic workflows, we must compare their kinetic and thermodynamic profiles against other common activated esters.

Table 1: Comparative Profile of Activated Esters in Peptide Chemistry

Activated Ester TypeLeaving Group

Aqueous Stability (

)
Aminolysis KineticsPrimary Modern Application
Pentafluorophenyl (Pfp) ~ 5.5Very Low (Minutes)Very FastAnhydrous SPPS

-Hydroxysuccinimide (NHS)
~ 6.0Low (Hours)FastChemical Bioconjugation
Alkyl Thioester ~ 10.0Moderate (Days)Fast (via NCL)Native Chemical Ligation
Cyanomethyl Ester (CME) ~ 15.0 High (Weeks) Moderate Chemoenzymatic / Flexizyme

Data synthesis demonstrates that the higher


 of the cyanomethanol leaving group prevents rapid background hydrolysis, preserving the substrate for specific enzymatic turnover.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of a CME and its subsequent use in modern chemoenzymatic workflows. These methods are self-validating: the success of the CME synthesis can be verified via TLC/NMR, and the flexizyme charging can be validated via acid-urea PAGE.

Protocol 1: Synthesis of -Protected Amino Acid Cyanomethyl Ester

Adapted from standard AaT and Flexizyme donor synthesis protocols[8][15].

Objective: Convert Boc-Phe-OH to Boc-Phe-OCH₂CN.

  • Dissolution: Dissolve 2.0 mmol of Boc-Phe-OH in 10 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Activation: Add 10 equivalents (20.0 mmol) of chloroacetonitrile (

    
    ) to the solution. Causality: A massive excess of the alkyl halide drives the equilibrium forward and prevents side reactions.
    
  • Base Addition: Dropwise add 1.1 equivalents (2.2 mmol) of

    
    -Diisopropylethylamine (DIPEA).
    
  • Reaction: Stir the mixture continuously at room temperature for 18-24 hours. The formation of DIPEA hydrochloride salts will be visible as a white precipitate.

  • Workup & Purification: Evaporate the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated

    
    , and brine. Dry the organic layer over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure CME.
Protocol 2: Flexizyme-Catalyzed tRNA Acylation

Adapted from RaPID system methodologies[14].

Objective: Charge a microhelix RNA or tRNA with the synthesized Boc-Phe-CME.

  • Preparation: Prepare a reaction mixture containing 50 mM HEPES-KOH buffer (pH 7.5), 600 mM

    
    , 20% (v/v) DMSO, 50 
    
    
    
    flexizyme (eFx or dFx), and 50
    
    
    tRNA.
  • Substrate Addition: Add the Boc-Phe-CME (dissolved in DMSO) to a final concentration of 5 mM. Causality: DMSO is required to solubilize the highly hydrophobic CME, while the high

    
     concentration is critical for the folding and catalytic activity of the flexizyme RNA.
    
  • Incubation: Incubate the mixture on ice for 2 to 24 hours (depending on the specific amino acid side chain sterics).

  • Quenching & Recovery: Quench the reaction by adding 3 volumes of 0.3 M sodium acetate (pH 5.2) to protonate the

    
    -amine (if unprotected) and stabilize the ester bond. Recover the aminoacyl-tRNA via ethanol precipitation.
    

References

  • THE SYNTHESIS OF SOME N-ACETYLGLYCYL PEPTIDE DERIVATIVES ConnectSci [Link]

  • The Bakerian Lecture - Towards synthesis of proteins Royal Society Publishing[Link]

  • Synthesis of Peptides with Mixed Anhydrides ResearchGate [Link]

  • Synthesis of Cyclohexapeptide Moiety of Bacitracins OUP[Link]

  • Synthesis of Peptides – Master Organic Chemistry Master Organic Chemistry [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters Organic Syntheses[Link]

  • N-Terminal Protein Modification Using Simple Aminoacyl Transferase Substrates PMC - NIH[Link]

  • Methods of modifying N-termini of a peptide or protein using transferases (US9376700B2)
  • Directing Evolution of Novel Ligands by mRNA Display PMC - NIH[Link]

  • Chemoenzymatic conversion of ribosomally synthesized thioamide to thiazole University of Tokyo Repository [Link]

  • Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability PMC - NIH [Link]

  • Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro RSC[Link]

  • EP0376041A2 - C63-Amide derivatives of 34-de(acetylglucosaminyl)
  • Chemical Biology: Applications And Techniques VDOC.PUB [Link]

Sources

Exploratory

Part 1: Chemical Identity & Physicochemical Profile

Topic: Cyanomethyl (benzoylamino)acetate Safety & Handling Guide Document Type: Technical Whitepaper / Advanced Safety Protocol Audience: Synthetic Organic Chemists, Peptide Scientists, HSE Officers [1][2] Compound: Cyan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyanomethyl (benzoylamino)acetate Safety & Handling Guide Document Type: Technical Whitepaper / Advanced Safety Protocol Audience: Synthetic Organic Chemists, Peptide Scientists, HSE Officers

[1][2]

Compound: Cyanomethyl (benzoylamino)acetate Synonyms: Cyanomethyl hippurate; Hippuric acid cyanomethyl ester CAS Number: 4816-94-8 Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight:  218.21  g/mol 
Physicochemical Summary
PropertyDescriptionSignificance
Physical State Crystalline Solid (typically white to off-white)Dust inhalation risk; requires engineering controls for weighing.
Solubility Soluble in organic solvents (DCM, DMF, DMSO); low water solubility.Hydrolysis occurs at the organic/aqueous interface or upon dissolution in wet solvents.
Reactivity Activated Ester (Electrophilic)Designed for acyl substitution; susceptible to nucleophilic attack (amines, water, hydroxide).
Stability Moisture SensitiveCRITICAL: Spontaneous hydrolysis releases toxic byproducts.

Part 2: Mechanistic Toxicology & Hazard Identification

The "Silent" Hazard: Hydrolytic Decomposition Unlike standard organic esters, Cyanomethyl (benzoylamino)acetate poses a dual-threat toxicity profile. It is not merely an irritant; it is a masked source of Hydrogen Cyanide (HCN) .

The cyanomethyl group (


) acts as an electron-withdrawing leaving group to activate the ester for peptide coupling. However, upon contact with moisture (hydrolysis) or metabolic cleavage (esterases), it undergoes a specific decomposition cascade:
  • Hydrolysis: The ester bond cleaves, releasing Hippuric acid and Glycolonitrile (hydroxyacetonitrile).

  • Decomposition: Glycolonitrile is thermodynamically unstable at physiological pH and spontaneously decomposes into Formaldehyde and Hydrogen Cyanide .

Visualizing the Toxicity Pathway

Figure 1: Mechanism of Cyanide Release via Hydrolysis

G Compound Cyanomethyl (benzoylamino)acetate Inter Glycolonitrile (HO-CH₂-CN) Compound->Inter Hydrolysis Acid Hippuric Acid (Byproduct) Compound->Acid Water + H₂O / Esterase HCHO Formaldehyde (Carcinogen) Inter->HCHO Spontaneous Decomposition HCN Hydrogen Cyanide (Cellular Asphyxiant) Inter->HCN

Caption: The cyanomethyl ester moiety acts as a pro-toxin, liberating HCN and Formaldehyde upon contact with water or biological tissue.

Toxicological Implications:

  • Acute Toxicity: High risk of chemical asphyxiation if ingested or inhaled in significant quantities due to HCN release.

  • Sensitization: Formaldehyde is a potent sensitizer; repeated exposure may induce contact dermatitis or respiratory sensitization.

  • Target Organs: Central Nervous System (Cyanide effect), Respiratory Tract (Formaldehyde irritation), Eyes (Severe irritation/corrosion).

Part 3: Handling, Storage, & Stability Protocols

Expertise Insight: The primary safety objective is Moisture Exclusion . Preventing hydrolysis prevents the formation of the toxic species.

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated). Lower temperatures retard the rate of spontaneous hydrolysis.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) .

  • Container: Tightly sealed glass vials with PTFE-lined caps. Do not use cork or standard rubber, which may absorb volatiles.

  • Desiccation: Store within a secondary container containing desiccant (e.g., Drierite or silica gel) to scavenge ambient humidity.

Operational Workflow (Engineering Controls)

All manipulations must occur within a certified Chemical Fume Hood .

  • Weighing: Use an analytical balance inside the hood or use a "balance enclosure" if the hood draft disturbs the reading. Do not weigh on an open bench.

  • Solvents: Use anhydrous solvents (DMF, DCM) to minimize HCN generation during the reaction.

  • Glassware: Oven-dried glassware is recommended to ensure the system is moisture-free.

Part 4: Emergency Response & Decontamination

Trustworthiness: A standard "spill kit" is insufficient. You must have a Cyanide-Specific response plan.

Spill Cleanup Protocol

Do not use acidic absorbents (releases HCN gas).

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and a full-face respirator with Type B (Inorganic Gas/Cyanide) and Type P3 (Particulate) cartridges if powder is aerosolized.

  • Quench (The "High pH" Method):

    • Cover the spill with a basic solution (10% NaOH or Sodium Carbonate) to ensure any released cyanide remains as the non-volatile cyanide ion (

      
      ) rather than HCN gas.
      
    • Absorb with inert material (vermiculite or sand).

  • Destruction:

    • Collect absorbed material into a hazardous waste container.

    • Treat the waste with alkaline bleach (Sodium Hypochlorite at pH > 10) .

    • Warning: Never add bleach to an acidic spill; it generates toxic Cyanogen Chloride gas. Always ensure pH > 10 first.

First Aid (Cyanide Suspected)
  • Inhalation: Move to fresh air immediately. Administer 100% Oxygen if trained.

  • Skin/Eye Contact: Flush with copious water for 15 minutes.[1][2][3][4] Speed is critical to prevent systemic absorption.

  • Antidote: Medical personnel should have access to a Cyanide Antidote Kit (e.g., Hydroxocobalamin) if working with multi-gram quantities.

Part 5: Waste Disposal & Logic Flow

Authoritative Grounding: Waste containing cyanomethyl esters must be segregated from acidic waste streams to prevent lethal gas generation in the waste drum.

Waste Stream Decision Logic

Figure 2: Safe Disposal Workflow for Cyanomethyl Esters

Waste Start Waste Generation (Reaction Mixture / Quenched Spill) CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic If Acidic Basic Basic (pH > 10) CheckpH->Basic Safe Zone Adjust Slowly Add NaOH (In Fume Hood) Acidic->Adjust Risk of HCN! Oxidize Add Bleach (NaOCl) (Destroys CN⁻) Basic->Oxidize Adjust->CheckpH Dispose Dispose as Non-Cyanide HazWaste Oxidize->Dispose

Caption: Segregation and pH control are mandatory to prevent accidental HCN generation in waste containers.

References

  • National Institutes of Health (PubChem). (2025). Cyanomethyl benzoate (Analogous Hazard Data). Retrieved from [Link]

  • Tanii, H., et al. (1989). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions and Mechanistic Optimization for Peptide Bond Formation via Cyanomethyl Esters

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction and Strategic Rationale The formation of pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Strategic Rationale

The formation of peptide bonds is the cornerstone of peptide synthesis and protein engineering. While traditional coupling reagents (e.g., carbodiimides like DCC/DIC, or phosphonium/uronium salts like PyBOP and HATU) are highly effective for standard solid-phase peptide synthesis (SPPS), they often fail in specialized applications requiring extreme chemoselectivity, aqueous compatibility, or the incorporation of highly sensitive non-proteinogenic amino acids.

Cyanomethyl esters (CMEs) have emerged as a privileged class of mildly activated esters. Characterized by the electron-withdrawing


 group, CMEs strike an optimal balance between hydrolytic stability and aminolytic reactivity. They are currently the gold standard for specialized chemoenzymatic workflows, including the acylation of suppressor tRNAs in genetically reprogrammed translation systems (e.g., Flexizyme technology)[1][2], and native serine peptide assembly[3].

Mechanistic Causality: Why Choose Cyanomethyl Esters?

To master CME-mediated coupling, one must understand the thermodynamic and kinetic forces governing their behavior.

The Electrophilic Activation

The cyano group is strongly electron-withdrawing via inductive effects (


). When attached to the methyl carbon of an ester, it polarizes the adjacent carbonyl group, increasing its electrophilicity. Upon nucleophilic attack by a primary amine (from an incoming amino acid or tRNA), a tetrahedral intermediate is formed. The cyanomethoxide leaving group is stabilized by the cyano moiety, driving the irreversible formation of the amide bond[4].
Suppression of Oxazolone-Mediated Racemization

A critical failure point in peptide coupling is the racemization of the C-terminal amino acid. Highly activated intermediates (like O-acylisoureas formed by DIC) are prone to intramolecular attack by the adjacent N-acyl carbonyl oxygen, forming an oxazolone ring. The


-proton of the oxazolone is highly acidic, leading to rapid deprotonation and loss of stereochemical integrity[3].

The CME Advantage: Because CMEs are mildly activated, the activation energy barrier for oxazolone formation remains prohibitively high under standard conditions. Consequently, CMEs can be stored for months and coupled without the need for racemization suppressants like HOBt or HOAt[3].

Workflow Visualization

CME_Workflow A N-Protected Amino Acid C Cyanomethyl Ester (CME) A->C Alkylation (DIPEA, THF) B Chloroacetonitrile (10 eq) B->C E Peptide Bond Formation C->E Aminolysis (DMSO/Buffer) D Amine Nucleophile (Peptide/tRNA) D->E Nucleophilic Attack

Caption: Mechanistic workflow of Cyanomethyl Ester (CME) synthesis and subsequent peptide bond formation.

Quantitative Comparison of Activated Esters

To justify the selection of CMEs over other active esters, consider the following empirical parameters:

Activating GroupReagent SourceRelative Aminolytic ReactivityHydrolytic Stability (Aqueous)Racemization RiskPrimary Application
Cyanomethyl (CME) ChloroacetonitrileModerateHighVery Low tRNA acylation, chemoenzymatic coupling[2]
Trifluoroethyl (TFE) Trifluoroethyl triflateHighModerateLowNative peptide assembly[3]
N-Hydroxysuccinimide (NHS) TSTU / EDC+NHSVery HighLow (Rapid hydrolysis)ModerateProtein conjugation, labeling
Pentafluorophenyl (Pfp) Pfp-OH + DICHighModerateLowSolution-phase synthesis

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent excesses and solvent choices is explicitly detailed to allow for rational troubleshooting.

Protocol A: Synthesis of -Amino Acid Cyanomethyl Esters

Adapted from validated methodologies for


-amino acid and non-proteinogenic amino acid activation[5].

Rationale: Chloroacetonitrile is used in large excess (10 equivalents) to act as both a reactant and a co-solvent, driving the equilibrium toward the ester and preventing dimerization. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the alkylating agent.

Materials:

  • N-Boc or N-Fmoc protected amino acid (0.5 mmol)

  • Chloroacetonitrile (5.0 mmol, 10 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 5-mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (0.5 mmol) in 1.0 mL of anhydrous THF.

  • Alkylation: Add 315

    
    L of chloroacetonitrile (5.0 mmol) to the solution.
    
  • Base Addition: Dropwise, add 100

    
    L of DIPEA (0.6 mmol). Critical Check: The solution should remain clear; immediate precipitation indicates moisture contamination or degraded starting material.
    
  • Reaction: Cap the flask with a rubber septum and stir continuously at room temperature (

    
    ) for 16 hours (overnight)[5].
    
  • Workup: Evaporate the volatile components (THF and excess chloroacetonitrile) under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 0.1 M HCl (to remove DIPEA), saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Validation: Verify the product via LC-MS or

    
    -NMR. The characteristic cyanomethyl protons typically appear as a distinct singlet around 4.7 - 4.9 ppm in 
    
    
    
    .
Protocol B: Peptide Bond Formation / tRNA Acylation via CME

Adapted from protocols for the incorporation of labeled amino acids and pyrrole-mediated cyclizations[1][2].

Rationale: CMEs require a highly nucleophilic unprotonated amine to react efficiently. In aqueous or semi-aqueous environments (like tRNA charging), the pH must be carefully controlled to ensure the amine is deprotonated while avoiding base-catalyzed hydrolysis of the ester.

Materials:

  • Purified CME-activated amino acid (from Protocol A)

  • Amine nucleophile (e.g., peptide fragment or pdCpA/tRNA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

Step-by-Step Procedure:

  • Reagent Solubilization: Dissolve the CME-activated amino acid in anhydrous DMSO to create a highly concentrated stock (e.g., 25 mM)[2]. Note: DMSO is chosen because it maintains the solubility of hydrophobic CMEs without participating in nucleophilic side reactions.

  • Nucleophile Preparation: Dissolve the amine component (peptide or tRNA) in the aqueous reaction buffer (pH 7.5). Critical Check: Ensure the pH is strictly between 7.5 and 8.0. A pH below 7.0 will protonate the amine, halting the reaction; a pH above 8.5 will rapidly hydrolyze the CME.

  • Coupling: Mix the DMSO solution and the aqueous solution. For tRNA acylation, incubate the mixture on ice (

    
    ) for 2 to 6 hours[2]. For standard peptide fragment coupling, incubate at room temperature for 2-4 hours[1].
    
  • Quenching & Precipitation: For oligonucleotide/tRNA couplings, add 0.3 M NaOAc and cold ethanol to precipitate the acylated product. Centrifuge at 13,000 rpm at

    
     for 15 minutes[2].
    
  • Validation: Analyze the conversion yield via reverse-phase HPLC. The disappearance of the CME peak and the emergence of a more polar product peak confirm successful aminolysis.

References

  • Native Serine Peptide Assembly: Scope and Utility Source: PMC - NIH URL:[Link]

  • Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis Source: MDPI URL:[Link]

  • 
    -amino acids reduce ternary complex stability and alter the translation elongation mechanism 
    Source: bioRxiv
    URL:[Link]
    
  • Optimizing Peptide Coupling: Key Techniques Source: JPT (Peptide World) URL:[Link]

Sources

Application

Synthesis of hippuric acid cyanomethyl ester from chloroacetonitrile

Application Note & Protocol Abstract This application note details a robust, high-yield protocol for the synthesis of hippuric acid cyanomethyl ester (cyanomethyl hippurate) from chloroacetonitrile and hippuric acid. Cya...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This application note details a robust, high-yield protocol for the synthesis of hippuric acid cyanomethyl ester (cyanomethyl hippurate) from chloroacetonitrile and hippuric acid. Cyanomethyl esters are critical "activated esters" in peptide chemistry, offering a balance of stability during handling and high reactivity toward amines during coupling. This guide utilizes a base-mediated nucleophilic substitution (


) strategy, optimized for safety and purity. We achieve yields exceeding 80% with a target melting point of 99–100°C .

Introduction & Mechanism[1][2][3]

The Role of Cyanomethyl Esters

In peptide synthesis and drug development, carboxylic acids must often be "activated" to facilitate amide bond formation. Cyanomethyl esters (


) serve this purpose effectively. The electron-withdrawing nitrile group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amines under mild conditions, yet stable enough to be isolated and stored.
Reaction Mechanism

The synthesis proceeds via a classic


 nucleophilic substitution.
  • Deprotonation: Triethylamine (

    
    ) deprotonates the carboxylic acid moiety of hippuric acid, generating the nucleophilic carboxylate anion.
    
  • Substitution: The carboxylate anion attacks the methylene carbon of chloroacetonitrile, displacing the chloride leaving group.

  • Precipitation: Triethylamine hydrochloride (

    
    ) precipitates from the reaction mixture (in non-polar/semi-polar solvents), driving the equilibrium forward.
    

ReactionMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Substitution (SN2) Hippuric Hippuric Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Hippuric->Carboxylate -H+ TEA Triethylamine (Et3N) TEAH Et3NH+ TEA->TEAH +H+ Product Cyanomethyl Ester (R-COOCH2CN) Carboxylate->Product Salt Et3N.HCl (Precipitate) TEAH->Salt Chloro Chloroacetonitrile (Cl-CH2-CN) Chloro->Product

Figure 1: Mechanistic pathway for the base-mediated esterification.

Safety & Handling (Critical)

Chloroacetonitrile (CAS: 107-14-2) is a potent alkylating agent and a severe lachrymator. It metabolizes to release cyanide in vivo.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face shield is recommended during the addition step.

  • Waste Disposal: All aqueous waste must be treated as cyanide-contaminated. Quench glassware with dilute bleach (sodium hypochlorite) before washing to oxidize residual cyanide derivatives.

Materials & Equipment

ComponentGrade/SpecRole
Hippuric Acid >98% PuritySubstrate
Chloroacetonitrile Reagent GradeElectrophile (Toxic)
Triethylamine (

)
Dry/AnhydrousBase
Ethyl Acetate or Acetone ACS ReagentSolvent
Petroleum Ether / Diethyl Ether Reagent GradeRecrystallization

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a calcium chloride drying tube (or nitrogen inlet).

  • Dissolution: Charge the flask with Hippuric Acid (17.9 g, 100 mmol) . Add Ethyl Acetate (100 mL) or Acetone (100 mL) . Stir to create a suspension.

    • Expert Note: Hippuric acid is sparingly soluble in cold ethyl acetate. The reaction will proceed as a slurry initially, clarifying as the product forms.

  • Base Addition: Add Triethylamine (21.0 mL, 150 mmol, 1.5 eq) dropwise over 5 minutes. The mixture may warm slightly as the ammonium salt forms.

  • Reagent Addition: Add Chloroacetonitrile (19.0 mL, 300 mmol, 3.0 eq) in a single portion.

    • Caution: Chloroacetonitrile is a lachrymator. Ensure the hood sash is low.

Reaction & Workup
  • Heating: Heat the mixture to reflux (approx. 60–70°C) for 3–5 hours .

    • Monitoring: The reaction is complete when the bulky precipitate of triethylamine hydrochloride (

      
      ) is clearly visible and the supernatant shows no starting acid by TLC (Solvent: 9:1 CHCl3:MeOH).
      
  • Filtration: Cool the mixture to room temperature. Filter off the precipitated

    
     using a Buchner funnel. Wash the filter cake with 20 mL of cold solvent.
    
  • Concentration: Combine the filtrate and washings. Concentrate under reduced pressure (Rotovap) to remove the solvent and excess chloroacetonitrile.

    • Safety Note: The distillate contains toxic chloroacetonitrile. Dispose of it in a segregated halogenated waste container labeled "Toxic/Cyanide Hazard".

Purification[4]
  • Crude Isolation: The residue will be a solid or a viscous oil that solidifies upon standing.

  • Recrystallization: Dissolve the crude solid in a minimum amount of warm Acetone or Ethanol . Add Diethyl Ether or Petroleum Ether until turbidity appears. Cool to 4°C overnight.

  • Final Collection: Filter the white crystalline needles. Dry in a vacuum desiccator over

    
    .
    

Workflow Start Start: Hippuric Acid + Solvent AddBase Add Triethylamine (1.5 eq) Start->AddBase AddReagent Add Chloroacetonitrile (3.0 eq) (IN FUME HOOD) AddBase->AddReagent Reflux Reflux 3-5 Hours (60-70°C) AddReagent->Reflux Filter Filter Precipitate (Remove Et3N.HCl) Reflux->Filter Evap Evaporate Solvent (Caution: Toxic Distillate) Filter->Evap Recryst Recrystallize (Acetone/Ether) Evap->Recryst Final Pure Cyanomethyl Hippurate (White Needles) Recryst->Final

Figure 2: Step-by-step synthesis workflow.[1]

Results & Characterization

PropertyExpected ValueNotes
Appearance White crystalline needles
Yield 80 – 85% High efficiency due to excess reagent.
Melting Point 99 – 100°C Literature value [1].
IR Spectrum ~1760

(Ester C=O)~1650

(Amide C=O)~2250

(Nitrile -CN)
Nitrile peak is weak but diagnostic.
1H-NMR (

)

4.8–5.0 (s, 2H,

)
Diagnostic singlet for the cyanomethyl group.
Expert Insight: The "Finkelstein" Modification

If the reaction is sluggish (e.g., when using old chloroacetonitrile), add 0.1 equivalents of Sodium Iodide (NaI) . This generates iodoacetonitrile in situ, which is a significantly better electrophile, reducing reaction time to <2 hours.

References

  • Organic Reactions Vol 12. (1962). Cyanomethyl esters synthesis. New York: Wiley.

  • Pless, J., & Boissonnas, R. A. (1963). Über die Herstellung und Verwendung von aktivierten Estern. Helvetica Chimica Acta, 46(5), 1609-1625.
  • US Patent 4761494A. (1988). Preparation of cyanomethyl esters.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 107-14-2, Chloroacetonitrile.

  • Thermo Fisher Scientific. (n.d.). Hippuric acid, 98% Specification Sheet. [2]

Sources

Method

Application Note: Strategic Solvent Selection and Protocols for Cyanomethyl Ester Coupling Reactions

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Mechanistic Principles of Cyanomethyl Esters (CMEs) Cyanomethyl esters (CMEs) are a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Mechanistic Principles of Cyanomethyl Esters (CMEs)

Cyanomethyl esters (CMEs) are a specialized class of mildly activated carboxyl derivatives. Unlike highly reactive N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters, CMEs strike a delicate balance between chemical stability and electrophilic reactivity. This mild activation profile makes them highly valuable for specific applications where racemization must be avoided, such as complex peptide synthesis[1], or where selective acylation of delicate biomolecules is required, such as the aminoacylation of pdCpA dinucleotides for tRNA ligation[2].

However, because CMEs are only weakly activated, their successful application relies heavily on the precise engineering of the reaction microenvironment. The causality of a successful coupling hinges on two factors: solvent selection to maximize intermediate solubility while preventing hydrolysis, and nucleophilic catalysis to overcome the inherent low reactivity of the ester[1].

Causality in Solvent Selection: The "Why"

The choice of solvent in CME couplings is not arbitrary; it is governed by the physicochemical requirements of the substrates and the need to suppress competing degradation pathways.

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These polar aprotic solvents are the gold standard for CME-mediated peptide couplings and pdCpA aminoacylation[1][2]. For nucleotide ligations, the highly polar pdCpA must be converted to a tetra-n-butylammonium (TBA) salt to be soluble in organic media. DMF provides the necessary high dielectric constant to solvate these bulky ion pairs effectively without acting as a competing nucleophile[2].

  • Acetonitrile (MeCN): For the conversion of cyanomethyl thioesters to amides, acetonitrile has been empirically proven to be the superior solvent, significantly outperforming apolar solvents like toluene[3]. Its moderate polarity supports the solubility of aliphatic amines while maintaining the stability of the thioester linkage.

  • Protic Solvents (Water/Alcohols): While some specific isothiouronium-mediated CME reactions can tolerate aqueous environments[3], protic solvents generally reduce coupling yields. Adventitious water acts as a competing nucleophile, leading to the irreversible hydrolysis of the weakly activated ester back into a carboxylic acid[4].

Quantitative Data: Solvent and Base Effects

Because CMEs are mildly active, steric hindrance in the amine component can severely inhibit acylation. To overcome this, high reactant concentrations and the addition of bases (e.g., DMAP, Imidazole, or DIPEA) are required. Imidazole acts as a nucleophilic catalyst by forming a highly reactive acylimidazole intermediate in situ[1].

Table 1: Influence of Solvent and Catalyst on CME Coupling Efficiency

SolventBase/CatalystApplicationYield / OutcomeRef
DMF DMAPpdCpA Aminoacylation40–90% (Highly selective for 2'/3'-OH)[2]
DMF Imidazole (10 eq)Sterically hindered peptidesHigh yield (via acylimidazole intermediate)[1]
Acetonitrile DIPEACyanomethyl thioester amidation~95% (Optimal conversion)[3]
Toluene DIPEACyanomethyl thioester amidationInferior yield (Poor substrate solubility)[3]
Water NoneIsothiouronium-mediated amidationLower yield (Competitive hydrolysis)[3]

Logical Workflow for Reaction Optimization

CME_Coupling Start Cyanomethyl Ester (CME) Solvent Solvent Selection Start->Solvent Amine Amine / Nucleophile Amine->Solvent DMF DMF / NMP (High Dielectric, Aprotic) Solvent->DMF MeCN Acetonitrile (Optimal for Thioesters) Solvent->MeCN Water Aqueous / Protic (Hydrolysis Risk) Solvent->Water Catalyst Base / Catalyst (DMAP, Imidazole, DIPEA) DMF->Catalyst MeCN->Catalyst Product Amide / Acylated Product Water->Product Lower Yield Catalyst->Product Nucleophilic Catalysis

Workflow for solvent and catalyst selection in cyanomethyl ester couplings.

Validated Experimental Protocols

Protocol A: Synthesis of N-Boc Amino Acid Cyanomethyl Esters

Purpose: To generate the mildly activated CME precursor prior to coupling.[5]

  • Dissolution: Dissolve the N-Boc protected amino acid (1.0 equiv, e.g., 10 mmol) in anhydrous ethyl acetate or DMF.

  • Activation: Add triethylamine (2.0 equiv) to the solution, followed by the dropwise addition of chloroacetonitrile (3.0 equiv).

  • Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate. Extract the organic layer with 1 M aqueous sodium bisulfate to remove unreacted amines and basic byproducts.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is typically of sufficient purity for downstream coupling.

Protocol B: CME-Mediated Peptide Coupling in DMF

Purpose: To couple a CME-activated amino acid to a peptide chain without racemization.[1]

  • Solvent Preparation: Dry DMF over 4Å molecular sieves for at least 24 hours prior to use to eliminate adventitious water.

  • Reagent Mixing: Mix equimolar quantities of the N-protected amino acid cyanomethyl ester and the target amino acid ester hydrochloride in the anhydrous DMF. Critical Step: Maintain a high molar concentration (0.5 M – 1.0 M) to drive the bimolecular kinetics forward.

  • Catalysis: Add triethylamine (1.0 equiv) to liberate the free amine. If coupling to a sterically hindered residue (e.g., tyrosine derivatives), substitute triethylamine with imidazole (10.0 equiv) to force the reaction through a highly reactive acylimidazole intermediate.

  • Incubation: Stir at room temperature and monitor the disappearance of the CME via TLC or LC-MS.

Protocol C: Aminoacylation of pdCpA (tRNA Ligation Precursor)

Purpose: Selective acylation of the 2'/3'-hydroxyl groups of a terminal adenosine.[2][5]

  • Salt Exchange: Prepare a solution of pdCpA tetra-n-butylammonium (TBA) salt (0.5 μmol) in 20 μL anhydrous DMF. Note: The TBA counter-ion is mandatory to ensure the dinucleotide is soluble in DMF.

  • Coupling: Add the N-Boc amino acid cyanomethyl ester (10 μmol, 20-fold molar excess) to the microtube.

  • Base Addition: Add a catalytic amount of DMAP. DMAP acts as an acyl transfer catalyst, significantly improving yields over pyridine[2].

  • Incubation: Incubate the solution at room temperature.

  • Purification: Purify the resulting aminoacyl-pdCpA via reverse-phase HPLC using a Wakosil 5C18 column (or equivalent) with a linear gradient of acetonitrile in 0.1 M TEAA buffer (pH 7.0).

Self-Validating Systems & Troubleshooting (E-E-A-T)

To ensure the trustworthiness and reproducibility of these protocols, implement the following in-process controls:

  • Moisture Validation: The primary failure mode for CME couplings is competitive hydrolysis[4]. Validate solvent dryness using Karl Fischer titration. Solvents must contain <50 ppm water before initiating Protocol B or C.

  • Regioselectivity Confirmation: For Protocol C, the regioselectivity of the acylation (targeting the 2'-OH or 3'-OH of the terminal adenosine rather than nucleobase amines) must be confirmed via 1H NMR or high-resolution mass spectrometry (HRMS)[2].

  • Mass Balance Tracking: Always calculate the mass balance of the crude reaction. A significant loss of mass during organic extraction often indicates the formation of water-soluble hydrolyzed carboxylic acids, signaling a failure in solvent exclusion or an inactive catalyst.

References

1.[1] ConnectSci. "THE SYNTHESIS OF SOME N-ACETYLGLYCYL PEPTIDE DERIVATIVES". Available at:[Link] 2.[2] Beilstein Journals. "Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis". Available at: [Link] 3.[3] ACS Publications. "Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters". Available at: [Link] 4.[5] Amazon AWS (Supporting Information). "Unexpected Preference of the E. coli Translation System for Ester-Bond During Incorporation of Backbone-E". Available at: [Link] 5.[4] National Institutes of Health (PMC). "A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid". Available at: [Link]

Sources

Application

Procedure for PURExpress in vitro translation with activated esters

Application Note: High-Fidelity Incorporation of Non-Canonical Amino Acids in PURExpress® via Activated Ester-Mediated tRNA Acylation Executive Summary This guide details the protocol for utilizing activated amino acid e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of Non-Canonical Amino Acids in PURExpress® via Activated Ester-Mediated tRNA Acylation

Executive Summary

This guide details the protocol for utilizing activated amino acid esters (specifically cyanomethyl, dinitrobenzyl, or thioesters) to bypass natural aminoacyl-tRNA synthetase (aaRS) specificity in the PURExpress® system. By coupling Flexizyme (Fx) technology with the defined PURExpress® Δ (aa, tRNA) platform, researchers can reprogram the genetic code to incorporate diverse non-canonical amino acids (ncAAs), including N-methylated, D-amino, and fluorophore-tagged acids, into peptides and proteins with high fidelity.

Scientific Foundation & Mechanism

The Challenge: aaRS Specificity

In standard in vitro translation (IVT), the fidelity of the genetic code is maintained by aaRSs, which strictly pair tRNAs with their cognate natural amino acids. This prevents the incorporation of ncAAs. Traditional "auxotroph" methods (removing one amino acid) are leaky and limited to structural analogs.

The Solution: Activated Esters & Ribozymes

To break this lock, we utilize Flexizymes , a class of de novo ribozymes developed by the Suga Lab. Flexizymes recognize specific activated esters on the carboxyl group of an amino acid (leaving groups) and catalyze their transfer onto the 3'-hydroxyl of a tRNA.

  • Cyanomethyl Esters (CME): Recognized by eFx (enhanced Flexizyme) for aromatic side chains.[1][2]

  • 3,5-Dinitrobenzyl Esters (DNB): Recognized by dFx (dinitrobenzyl Flexizyme) for bulky or charged side chains.

  • Thioesters: Recognized by aFx (amino-Flexizyme).[1]

Because PURExpress® is a reconstituted system, we can use the Δ (aa, tRNA) kit to remove specific natural tRNAs and amino acids, creating a "silent" codon (e.g., UAG Amber or a reassigned Sense codon) that is exclusively read by our chemically charged orthogonal tRNA.

G cluster_0 Step 1: Chemical Activation cluster_1 Step 2: tRNA Charging (The 'Flexizyme' Reaction) cluster_2 Step 3: PURExpress Translation ncAA Non-Canonical AA ActEster Activated Ester (CME/DNB) ncAA->ActEster Chemical Synthesis Charged_tRNA Acylated tRNA (ncAA-tRNA) ActEster->Charged_tRNA + tRNA + Flexizyme (0°C, Mg2+) tRNA Orthogonal tRNA (e.g., tRNA-CUA) tRNA->Charged_tRNA Flexizyme Flexizyme (Ribozyme) Flexizyme->Charged_tRNA Catalysis Protein Engineered Protein with ncAA Charged_tRNA->Protein Decodes UAG PURE PURExpress Δ (Ribosomes + Factors) PURE->Protein DNA Template DNA (Tag-UAG-Gene) DNA->Protein

Caption: Workflow for activated ester-mediated genetic code reprogramming. The activated ester provides the thermodynamic energy for tRNA acylation, bypassing the need for ATP and aaRS.

Materials & Reagents

Core System
  • PURExpress® Δ (aa, tRNA) Kit (NEB #E6840): Essential for defining the translation environment.[1]

  • RNase Inhibitor, Murine (NEB #M0314).[3]

Activation Reagents
  • Flexizyme (eFx, dFx, or aFx): Synthesized via IVT from DNA templates (IDT/Eurofins).

  • Activated Amino Acid Ester: Chemically synthesized (e.g., ncAA-CME). Note: These are moisture-sensitive and must be stored in DMSO at -80°C.

  • tRNA: Transcribed in vitro (e.g., E. coli tRNA^Asn_CUA for Amber suppression).

Buffer Components
  • Acylation Buffer (10X): 0.5 M HEPES-KOH (pH 7.5), 0.6 M MgCl₂.

  • Quenching Buffer: 0.6 M Sodium Acetate (pH 5.0).

Experimental Protocol

Phase 1: Synthesis of Activated Esters (Brief Overview)

Since commercial availability is limited, most labs synthesize these.

  • Boc-Protection: Protect the N-terminus of the ncAA with a Boc group.

  • Esterification: React Boc-ncAA with chloroacetonitrile (for CME) or 3,5-dinitrobenzyl chloride (for DNB) in the presence of triethylamine.

  • Deprotection: Remove Boc group with HCl/Dioxane.

  • QC: Verify by ¹H-NMR.

Phase 2: Flexizyme-Mediated tRNA Acylation

This is the critical step where the "Activated Ester" is utilized.

  • Prepare RNA Mix:

    • In a 0.5 mL tube, combine:

      • 4 µL tRNA (250 µM stock in H₂O)

      • 4 µL Flexizyme (250 µM stock in H₂O)

    • Heat to 95°C for 2 min.

    • Cool slowly to room temperature (RT) over 5 mins to fold the complex.

  • Reaction Assembly:

    • Add 2 µL MgCl₂ (3 M) (Final Mg²⁺ conc. is critical for ribozyme activity).

    • Add 2 µL Hepes-KOH (0.5 M, pH 7.5) .

    • Place on ice for 2 min.

  • Substrate Addition:

    • Add 3 µL of Activated Ester (25 mM in DMSO).

    • Note: Keep DMSO concentration <20% to prevent RNA precipitation.

  • Incubation:

    • Incubate on ice (0°C) for 2–6 hours (time depends on the specific ester/ribozyme pair; eFx/CME usually requires 2 hours).

  • Precipitation (Stop Reaction):

    • Add 40 µL 0.6 M Sodium Acetate (pH 5) .

    • Add 100 µL Ethanol (100%).

    • Centrifuge at 15,000 x g for 15 min at 4°C.

    • Wash pellet with 70% Ethanol (containing 0.1 M NaOAc pH 5) to remove unreacted activated ester.

    • Crucial: Resuspend pellet in 1–2 µL of 1 mM Sodium Acetate (pH 5). Do not use water or alkaline buffer, as the ester bond is labile.

Phase 3: PURExpress In Vitro Translation

Self-Validating Step: We use the Δ(aa, tRNA) kit to ensure no background translation occurs without our charged tRNA.

ComponentVolume (25 µL Rxn)Notes
Solution A (Δ) 2.5 µLBuffer, salts, energy regeneration
Solution B (Δ) 2.5 µLRibosomes, Factors (No aa/tRNA)
Amino Acid Mix 2.5 µLMix of 19 natural AAs (omit the one being suppressed, e.g., RF1 if available, or just omit the AA corresponding to the codon if reassigned)
tRNA Mix 2.5 µLNatural tRNAs (minus the suppressor tRNA)
Acylated tRNA 2–5 µLFrom Phase 2 (The ncAA-tRNA)
Template DNA X µL250 ng plasmid or linear DNA
RNase Inhibitor 0.5 µLCritical for tRNA stability
Nuclease-free H₂O To 25 µL

Procedure:

  • Thaw Solutions A and B on ice.

  • Assemble the reaction in the order listed above. Add the Acylated tRNA last (just before DNA) to minimize hydrolysis time.

  • Incubate at 37°C for 2 hours .

  • Stop reaction by placing on ice or adding SDS-PAGE loading dye.

Quality Control & Data Analysis

Verification of tRNA Acylation

Before translation, verify the charging efficiency of Phase 2.

  • Method: Acid Urea PAGE.

  • Observation: The acylated tRNA will migrate slower than uncharged tRNA.

  • Calculation: Charging Efficiency (%) = [Intensity(acylated) / (Intensity(acylated) + Intensity(uncharged))] * 100. Target > 30%.

Protein Characterization
  • Fluorescence: If the ncAA is a fluorophore, measure in-gel fluorescence.

  • Mass Spectrometry: Perform MALDI-TOF on the purified protein.

    • Success Criteria: Mass shift corresponding exactly to the molecular weight of the ncAA vs. the natural amino acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Protein Yield Hydrolysis of aminoacyl-tRNAEnsure acylated tRNA is stored at pH 5 and added last. Reduce translation time to 1 hour.
No Incorporation (WT Mass) Read-through or mis-chargingEnsure the PURExpress Δ kit is used. If using Amber suppression, ensure RF1 is removed or use PURExpress ΔRF123 kit.
RNA Precipitation in Phase 2 High DMSO conc.Keep DMSO < 20% during the acylation reaction. Add ester slowly.
Low Acylation Yield Inactive Flexizyme or EsterRe-fold Flexizyme (95°C -> RT). Verify activated ester integrity via NMR (esters hydrolyze in moisture).

References

  • Shimizu, Y., et al. (2001). "Cell-free translation reconstituted with purified components."[4] Nature Biotechnology, 19, 751–755. Link

  • Murakami, H., et al. (2006). "A highly flexible tRNA acylation method for non-natural polypeptide synthesis." Nature Methods, 3, 357–359. Link

  • New England Biolabs. "PURExpress® Δ (aa, tRNA) Kit Instruction Manual." Link

  • Goto, Y., et al. (2011). "Flexizymes for genetic code reprogramming." Nature Protocols, 6, 779–790. Link

  • Iwane, Y., et al. (2016). "Expanding the amino acid repertoire of ribosomal polypeptide synthesis via the artificial division of codon boxes." Nature Chemistry, 8, 317–325. Link

Sources

Method

Application Note: Strategic Synthesis of Cyanomethyl Esters for Bioconjugation and Prodrug Development

Executive Summary & Strategic Utility Cyanomethyl esters ( ) represent a critical class of "activated esters" in organic synthesis and drug delivery. Unlike highly reactive acid chlorides which are moisture-sensitive and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Cyanomethyl esters (


) represent a critical class of "activated esters" in organic synthesis and drug delivery. Unlike highly reactive acid chlorides which are moisture-sensitive and prone to racemization, cyanomethyl esters offer a tunable balance of reactivity and stability .

Key Applications:

  • Peptide Synthesis: They serve as mild activated species for amide bond formation, particularly useful when suppressing racemization is critical.[1]

  • Prodrug Design: The cyanomethyl moiety acts as a promoiety that can modulate lipophilicity and metabolic stability.

  • Bioconjugation: They facilitate the selective labeling of amines in the presence of other nucleophiles due to their specific electrophilicity profile.

This guide provides high-fidelity protocols for synthesizing these esters using chloroacetonitrile (Method A) and bromoacetonitrile (Method B), grounded in mechanistic logic and safety compliance.

Mechanistic Insight: The "Why" Behind the Protocol

The formation of cyanomethyl esters is a classic nucleophilic substitution (


) reaction. Understanding the electronic requirements of this transformation allows for troubleshooting difficult substrates.
The Reaction Mechanism

The reaction proceeds via the attack of a carboxylate anion (generated in situ by a base) onto the methylene carbon of the haloacetonitrile. The electron-withdrawing nitrile group (


) serves two purposes:
  • Activation (Synthesis): It acidifies the adjacent protons slightly, but more importantly, it destabilizes the transition state less than an alkyl group would, though the primary driver is the leaving group capability of the halide.

  • Activation (Application): Once formed, the

    
     group exerts a strong inductive effect (
    
    
    
    ), making the ester carbonyl highly electrophilic and ready for subsequent aminolysis.
Visualization: Reaction Pathway

The following diagram illustrates the transformation logic.

ReactionMechanism cluster_conditions Critical Parameters Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Acid->Carboxylate Deprotonation Base Base (TEA/DIPEA) Base->Carboxylate TS Transition State [SN2 Attack] Carboxylate->TS + Reagent Reagent Haloacetonitrile (X-CH₂-CN) Reagent->TS Product Cyanomethyl Ester (R-COOCH₂CN) TS->Product - Halide Salt Param1 Solvent: Polar Aprotic (DMF, Acetone) Param2 Temp: 0°C to RT

Figure 1: Mechanistic pathway for the O-alkylation of carboxylic acids via SN2 displacement.

Experimental Protocols

Safety Warning (Critical)

Chloroacetonitrile and Bromoacetonitrile are alkylating agents and potent lachrymators. They are fatal if absorbed through the skin or inhaled.[2]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: Quench all reaction mixtures and glassware with dilute ammonia or bleach solution before disposal to destroy residual alkylating agents.

Method A: The Standard Protocol (Chloroacetonitrile)

Best for: Routine synthesis, cost-sensitive scale-up, and stable substrates.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • Chloroacetonitrile (1.5 – 2.0 equiv)

  • Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility acids)

Step-by-Step Workflow:

  • Preparation: Dissolve the carboxylic acid (e.g., N-protected amino acid) in EtOAc (approx. 5-10 mL per gram of substrate).

  • Activation: Cool the solution to 0°C in an ice bath. Add Triethylamine (TEA) dropwise. Note: Slight fuming may occur; ensure good ventilation.

  • Alkylation: Add Chloroacetonitrile dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–24 hours.

    • Checkpoint: A white precipitate (Triethylammonium chloride) will form, indicating reaction progress.

  • Workup:

    • Dilute the reaction mixture with additional EtOAc.

    • Filter off the precipitated salts.[3]

    • Wash the filtrate successively with:

      • 0.5 N HCl (to remove excess TEA)

      • 0.5 N NaHCO₃ (to remove unreacted acid)

      • Brine (saturated NaCl)

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization (Ether/Hexane) is preferred over column chromatography due to the potential instability of the ester on silica.

Pro-Tip (Catalysis): If the reaction is sluggish (>24h), add 0.1 equiv of Sodium Iodide (NaI) . This generates Iodoacetonitrile in situ (Finkelstein reaction), which is significantly more reactive than the chloro-derivative.

Method B: The High-Reactivity Protocol (Bromoacetonitrile)

Best for: Sterically hindered acids or when rapid reaction is required to minimize side reactions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Bromoacetonitrile (1.1 – 1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Preparation: Dissolve the carboxylic acid in Acetone (anhydrous).

  • Base Addition: Add DIPEA at room temperature. Stir for 10 minutes to ensure carboxylate formation.

  • Alkylation: Add Bromoacetonitrile. Caution: This reagent is extremely reactive.

  • Reaction: Stir at Room Temperature. Reaction is typically complete within 2–4 hours (significantly faster than Method A).

  • Workup: Evaporate the Acetone (carefully, do not overheat). Redissolve residue in EtOAc and wash as described in Method A (Acid/Base/Brine wash).

Data Analysis & Validation

To ensure the protocol was successful, compare your product against these standard analytical markers.

Analytical MethodExpected ObservationMechanistic Interpretation
TLC New spot, higher

than starting acid.
Loss of H-bond donating -COOH group increases lipophilicity.
IR Spectroscopy Shift in C=O stretch to ~1740-1760

. Appearance of weak -CN stretch at ~2250

.
Ester formation increases carbonyl frequency compared to acid.
1H NMR New singlet (2H) appearing at 4.7 – 5.0 ppm .The methylene protons (

) are highly deshielded by the oxygen and nitrile.
13C NMR Methylene carbon signal at ~49 ppm . Nitrile carbon at ~115 ppm .Characteristic chemical shifts for cyanomethyl groups.

Workflow Visualization

The following flowchart outlines the decision-making process for selecting and executing the correct protocol.

Workflow Start Start: Select Substrate CheckSterics Is the Acid Sterically Hindered? Start->CheckSterics MethodA Method A: Chloroacetonitrile (Standard) CheckSterics->MethodA No MethodB Method B: Bromoacetonitrile (High Reactivity) CheckSterics->MethodB Yes Catalyst Add NaI Catalyst? MethodA->Catalyst ExecutionB Stir 2-4h @ RT Solvent: Acetone MethodB->ExecutionB ExecutionA Stir 12-24h @ RT Solvent: EtOAc/DMF Catalyst->ExecutionA Yes (Finkelstein) Catalyst->ExecutionA No Workup Workup: Acid/Base Wash Dry & Concentrate ExecutionA->Workup ExecutionB->Workup QC QC: NMR (Singlet ~4.9 ppm) Workup->QC

Figure 2: Decision tree and process flow for cyanomethyl ester synthesis.

References

  • Preparation of Active Esters (Standard Protocol)

    • Source: R. Discovery / Researcher.life. (1994).[4] "Preparation of Active Esters."

    • Protocol Context: Describes the reaction of N-benzyloxycarbonyl-S-benzyl-l-cysteine with chloroacetonitrile and triethylamine.
  • Reactivity of Bromoacetonitrile (Method B)

    • Source: ResearchGate.[5] "Reaction of bromoacetonitrile with saturated and unsaturated carboxylic acids."[6]

    • Protocol Context: Details the use of bromoacetonitrile with carboxylic acid dianions and bases to form corresponding esters/cyanoacids.
  • Safety & Toxicity Data (Chloroacetonitrile)

    • Source: Thermo Fisher Scientific.
    • Context: Essential safety data regarding flammability, acute oral/dermal toxicity, and handling requirements.[2][7][8][9][10]

  • Peptide Synthesis Applications

    • Source: Bachem.[9] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

    • Context: Discusses the role of activated esters in minimizing racemiz

Sources

Application

Application Note: Solubility and Reactivity Profiles of Cyanomethyl (Benzoylamino)acetate in DMF and DMSO

Introduction & Scientific Rationale Cyanomethyl (benzoylamino)acetate, commonly referred to as cyanomethyl hippurate, is a highly effective activated ester utilized extensively in peptide synthesis and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cyanomethyl (benzoylamino)acetate, commonly referred to as cyanomethyl hippurate, is a highly effective activated ester utilized extensively in peptide synthesis and medicinal chemistry[1]. Originally popularized by Schwyzer and colleagues, cyanomethyl esters offer a balanced reactivity profile—they are stable enough to be isolated and stored, yet reactive enough to undergo rapid aminolysis to form peptide bonds[2].

The choice of solvent is critical when utilizing this reagent. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the industry standards for these couplings. As polar aprotic solvents, they possess high dielectric constants that readily solvate both the hydrophobic benzoyl-protected ester and the incoming amine nucleophiles. More importantly, unlike protic solvents (e.g., methanol or water), DMF and DMSO do not engage in hydrogen bonding with the amine. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of amide bond formation[2].

Kinetic and Physicochemical Data

The utility of cyanomethyl hippurate in DMF and DMSO is driven by its exceptional kinetic differentiation between aminolysis and hydrolysis. While the electron-withdrawing cyano group activates the carbonyl carbon toward any nucleophile, the ester exhibits a massive preference for amines over water when solvated in polar aprotic environments[3].

Table 1: Physicochemical and Kinetic Profile of Cyanomethyl Hippurate

ParameterValue / ObservationMechanistic Significance
Solubility in DMF/DMSO >100 mg/mL (Highly Soluble)Ensures homogenous reaction conditions for high-concentration peptide coupling.
Relative Aminolysis Rate 740x faster than methyl esterThe cyanomethyl leaving group drastically lowers the activation energy for nucleophilic attack by amines like benzylamine[3].
Relative Hydrolysis Rate 6.8x faster than methyl esterWhile activated, it is relatively stable to ambient moisture, though anhydrous solvents remain strictly required[3].
Optimal Catalysts Acetic Acid, ImidazoleProtonates the carbonyl oxygen, increasing electrophilicity for sterically hindered amines[2][3].
Optimal Base Additive Triethylamine (TEA)Required only for weak bases (e.g., anilines) to increase the concentration of the reactive amide ion[3].

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism. In the highly solvating environment of DMF or DMSO, the amine attacks the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, ejecting cyanomethanol (which equilibrates with formaldehyde and hydrogen cyanide in trace amounts) to yield the stable amide[2].

Pathway Ester Cyanomethyl Hippurate Solvent DMF / DMSO (Polar Aprotic) Ester->Solvent Amine Amine Nucleophile (e.g., Benzylamine) Amine->Solvent Intermediate Tetrahedral Intermediate Solvent->Intermediate Desolvated Nucleophile Attack Product Amide Product (Peptide Bond) Intermediate->Product Acyl Transfer LeavingGroup Cyanomethanol (Leaving Group) Intermediate->LeavingGroup Elimination

Figure 1: Aminolysis pathway of cyanomethyl hippurate in polar aprotic solvents (DMF/DMSO).

Self-Validating Experimental Protocol: Aminolysis in DMF/DMSO

This protocol is designed as a self-validating system for the synthesis of hippuric acid amides. It incorporates built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to workup.

Materials Required:
  • Cyanomethyl (benzoylamino)acetate (Active Ester)

  • Target Amine (e.g., Benzylamine or a protected amino acid)

  • Anhydrous DMF or DMSO (Water content < 50 ppm)

  • Glacial Acetic Acid or Imidazole (Catalyst)

  • Triethylamine (TEA) (If using weak nucleophiles)

Step-by-Step Methodology:

Step 1: Solvation and Activation

  • Action: Dissolve 1.0 equivalent of cyanomethyl (benzoylamino)acetate in anhydrous DMF or DMSO to achieve a concentration of 0.2 M.

  • Causality: High concentrations drive the bimolecular kinetics of the coupling[2]. Anhydrous conditions are mandatory; although aminolysis is favored 740:1 over the methyl ester baseline, competitive hydrolysis is still accelerated 6.8-fold in the presence of water[3].

Step 2: Nucleophilic Addition

  • Action: Add 1.05 to 1.10 equivalents of the target amine dropwise at room temperature.

  • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the active ester, simplifying downstream purification since unreacted amines are easily removed via acidic aqueous washes.

Step 3: Targeted Catalysis (Conditional)

  • Action:

    • For sterically hindered amines: Add 0.1 equivalents of glacial acetic acid or imidazole.

    • For weak nucleophiles (e.g., anilines): Add 1.0 equivalent of TEA.

  • Causality: Acetic acid and imidazole act as bifunctional catalysts, protonating the carbonyl oxygen to increase the positive charge on the carbon atom, thereby facilitating attack[2][3]. Conversely, TEA is useless for strong bases (like diethylamine) but drastically improves yields for weak bases by generating a more reactive amide ion[3].

Step 4: Self-Validation (In-Process Control via LC-MS)

  • Action: After 45 minutes of stirring, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and inject into the LC-MS.

  • Validation Checkpoint:

    • Pass: Disappearance of the active ester mass[M+H]⁺ and appearance of the target amide mass. Proceed to Step 5.

    • Fail: Significant active ester remains. Intervention: The reaction is stalled due to steric hindrance. Add an additional 0.1 eq of imidazole and elevate the temperature to 40°C.

Step 5: Quenching and Precipitation

  • Action: Pour the reaction mixture slowly into 10 volumes of ice-cold vigorously stirred distilled water (or 0.1 M HCl if the product is acid-stable).

  • Causality: DMF and DMSO are infinitely miscible with water. The sudden shift in solvent polarity forces the hydrophobic benzoylamino-amide product to precipitate as a solid. The cyanomethanol leaving group and residual DMF/DMSO remain completely solubilized in the aqueous phase, achieving a highly efficient phase-separation purification.

Expert Troubleshooting & Edge Cases

  • Poor Solubility of the Amine Component: If a highly polar or zwitterionic amino acid is used as the nucleophile, it may not dissolve readily even in DMSO. Solution: Pre-treat the amino acid with a silylating agent (e.g., BSA) or use a tetraalkylammonium salt to increase organic solubility before adding the cyanomethyl ester.

  • Transesterification Risks: Avoid using sodium methoxide or other strong alkoxides as bases to deprotonate the amine. Strong oxygen nucleophiles will outcompete the amine, leading to rapid transesterification rather than the desired amidation[3]. Always default to non-nucleophilic bases like TEA or DIPEA.

References

  • Volume 12 (1962) - Organic Reactions. Chemistry-Chemists.com. Detailed kinetic data on the hydrolysis and aminolysis rates of cyanomethyl hippurate. URL:[Link]

  • The Synthesis of Some N-Acetylglycyl Peptide Derivatives. Stewart, F. H. C. CSIRO Wool Research Laboratories. ConnectSci. Discusses the preparative capabilities of the cyanomethyl ester method and imidazole catalysis in DMF/DMSO. URL:[Link]

  • Total synthesis of the fellutamides, lipopeptide proteasome inhibitors. More sustainable peptide bond formation. National Institutes of Health (NIH) - PMC. Provides modern context on the use of cyanomethyl esters in complex peptide ligations. URL:[Link]

Sources

Method

Application Note &amp; Protocols: General Base Catalysis of Cyanomethyl Ester Aminolysis

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the general base-catalyzed aminolysis of cyanomethyl esters.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the general base-catalyzed aminolysis of cyanomethyl esters. It delves into the underlying reaction mechanism, offers detailed experimental protocols for synthesis and kinetic analysis, and explores applications in peptide synthesis and bioconjugation. The content is structured to provide both theoretical understanding and practical, field-proven insights for professionals engaged in chemical synthesis and drug development.

Introduction: The Strategic Role of Cyanomethyl Esters

Cyanomethyl esters (CMEs) are a class of activated carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. Their utility stems from a finely tuned reactivity profile: they are stable enough for isolation and storage, yet sufficiently reactive to undergo nucleophilic acyl substitution with amines under mild conditions.[1] The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

The aminolysis of esters to form amides is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and materials.[2] However, the reaction with unactivated esters is often slow due to the poor leaving group ability of the alkoxide.[3] Cyanomethyl esters overcome this limitation, as the cyanomethoxide ion is a significantly better leaving group. The reaction is further accelerated by the presence of a general base, which plays a crucial role in facilitating proton transfer events without being consumed in the reaction. This guide will explore the mechanistic nuances of this catalysis and provide actionable protocols for its implementation.

The Mechanism of General Base-Catalyzed Aminolysis

The aminolysis of cyanomethyl esters in the presence of a general base (B:) proceeds through a stepwise, tetrahedral intermediate pathway. The base's primary role is to facilitate proton transfers, thereby lowering the activation energy of key steps.[4][5]

The reaction can be dissected into the following key stages:

  • Nucleophilic Attack: A primary or secondary amine (R'-NH₂) attacks the electrophilic carbonyl carbon of the cyanomethyl ester. The general base increases the nucleophilicity of the amine by partially deprotonating it in the transition state.

  • Formation of the Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate (T±).

  • Proton Transfer & Intermediate Collapse: The general base facilitates the deprotonation of the ammonium group in the intermediate. The resulting anionic intermediate (T⁻) is unstable and rapidly collapses. Computational studies suggest that for many ester aminolysis reactions, the initial nucleophilic attack is the rate-determining step.[4]

  • Leaving Group Expulsion: The collapse of the intermediate expels the cyanomethoxide anion (⁻OCH₂CN), a relatively stable leaving group due to the inductive effect of the nitrile.

  • Catalyst Regeneration: The protonated base (BH⁺) transfers its proton to the cyanomethoxide anion, regenerating the neutral base catalyst and forming cyanomethanol.

Mechanistic Pathway Diagram

Caption: General base-catalyzed aminolysis of a cyanomethyl ester.

Applications in Synthesis

The mild conditions and high efficiency of this reaction make it valuable in contexts where sensitive functional groups must be preserved.

  • Peptide Synthesis: Cyanomethyl esters can be used as activated esters for peptide bond formation.[6] While other activating agents like carbodiimides with additives (e.g., HOBt) are more common,[7] CMEs offer an alternative for specific applications, particularly in solution-phase synthesis where the activated ester can be isolated and purified before coupling.[8] This approach avoids the in-situ formation of reactive intermediates that can lead to side reactions.

  • Bioconjugation and Drug Development: The ability to form stable amide bonds under biocompatible conditions is crucial for conjugating small molecules, such as drugs or imaging agents, to proteins or other biomolecules.[9][10] The nitrile group itself is found in over 30 FDA-approved pharmaceuticals, where it can act as a metabolic stabilizer, a hydrogen bond acceptor, or a reactive warhead.[11] The cyanomethylation of molecules is a recognized strategy in drug synthesis.[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a model amide and for monitoring the reaction kinetics.

Protocol 1: Synthesis of N-Benzyl-2-phenylacetamide

This protocol details the synthesis of an amide from phenylacetic acid cyanomethyl ester and benzylamine, catalyzed by N,N-Diisopropylethylamine (DIPEA).

Materials:

  • Phenylacetic acid cyanomethyl ester (Substrate)

  • Benzylamine (Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA, General Base)

  • Dichloromethane (DCM, Anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid cyanomethyl ester (1.0 eq, e.g., 1.75 g, 10 mmol).

  • Reaction Setup: Dissolve the ester in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Addition of Reagents: Add benzylamine (1.05 eq, 1.13 g, 10.5 mmol) to the solution via syringe, followed by DIPEA (1.2 eq, 1.55 g, 12 mmol).

    • Causality Note: A slight excess of the amine ensures complete consumption of the limiting ester. DIPEA is used as a non-nucleophilic base to prevent it from competing with the primary amine nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Causality Note: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes any residual acid and the phenylacetic acid byproduct from potential hydrolysis. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

  • Characterization: Combine the pure fractions, remove the solvent, and dry the resulting white solid under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

G A 1. Reactant Preparation (Ester, Amine, Base in Anhydrous Solvent) B 2. Reaction Setup (Inert Atmosphere, Room Temp) A->B C 3. In-Process Monitoring (TLC / HPLC) B->C D Is Reaction Complete? C->D D->C No E 4. Aqueous Work-up (Acid/Base Washes) D->E Yes F 5. Drying & Concentration (MgSO₄, Rotary Evaporation) E->F G 6. Purification (Flash Column Chromatography) F->G H 7. Characterization (NMR, MS) G->H I Pure Amide Product H->I

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of cyanomethyl ester acylation reactions

Topic: Optimizing Yield & Selectivity in Cyanomethyl Ester Acylation Reactions Ticket Type: Advanced Technical Guide / Troubleshooting Audience: Medicinal Chemists, Process Chemists, Enzymologists ⚠️ Module 0: Critical S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield & Selectivity in Cyanomethyl Ester Acylation Reactions Ticket Type: Advanced Technical Guide / Troubleshooting Audience: Medicinal Chemists, Process Chemists, Enzymologists

⚠️ Module 0: Critical Safety Protocol (The "Zero Step")

Status: MANDATORY Risk Factor: HIGH (HCN Evolution)

Before optimizing yield, you must secure the safety of the operator. The fundamental thermodynamic advantage of cyanomethyl esters—their irreversible reaction—relies on the decomposition of the leaving group (cyanomethanol) into formaldehyde and hydrogen cyanide (HCN) .

  • Engineering Control: All reactions must be performed in a functioning fume hood with a face velocity >100 fpm.

  • Monitoring: Portable HCN detectors (set to alarm at 4.7 ppm) should be placed inside the sash.

  • Quenching: Have a bleach (sodium hypochlorite) bath ready to neutralize cyanide waste.

  • pH Control: Never acidify the waste stream without prior oxidative neutralization; acidification releases HCN gas.

Module 1: The Mechanistic Advantage

Why use Cyanomethyl Esters? Unlike standard alkyl esters (methyl/ethyl), cyanomethyl esters provide a "thermodynamic sink." In enzymatic kinetic resolution (EKR) or mild chemical acylation, the reaction is driven to completion by the spontaneous fragmentation of the leaving group.

The Irreversibility Mechanism

The following diagram illustrates why this reaction is superior to reversible acylations (like vinyl acetate or ethyl acetate) for specific substrates.

CyanomethylMechanism Substrate Cyanomethyl Ester (R-CO-OCH2CN) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Intermediate Product Acylated Product (Amide/Ester) Intermediate->Product LeavingGroup Cyanomethanol (HO-CH2-CN) Intermediate->LeavingGroup Collapse Decomp Spontaneous Decomposition LeavingGroup->Decomp Fast HCN HCN (Gas) Decomp->HCN Irreversible HCHO Formaldehyde Decomp->HCHO

Figure 1: The thermodynamic drive of cyanomethyl ester acylation. The decomposition of cyanomethanol prevents the reverse reaction (hydrolysis/alcoholysis), ensuring high conversion.

Module 2: Preparation of the Reagent

User Question: "My commercial cyanomethyl ester is expensive/unavailable. How do I synthesize it with high purity?"

Protocol A: Chemical Synthesis (Standard)

Objective: Convert a Carboxylic Acid (


) to a Cyanomethyl Ester (

).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Chloroacetonitrile (

    
    ) (1.5 - 2.0 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: DCM or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid in dry DCM (0.2 M concentration).

  • Base Addition: Add TEA dropwise at 0°C. Stir for 15 mins.

  • Alkylation: Add Chloroacetonitrile dropwise.

    • Optimization Tip: If the reaction is sluggish (common for steric bulk), add NaI (0.1 equiv) . This generates Iodoacetonitrile in situ (Finkelstein reaction), which is a much better electrophile.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Wash with water, sat.

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Silica). Note: Cyanomethyl esters are generally stable on silica.

Module 3: Enzymatic Acylation (The "Killer App")

User Question: "I am using CAL-B for kinetic resolution of an amine. The yield stalls at 40%. How do I push it to 50%?"

This is the most common application: Kinetic Resolution of Amines/Alcohols . Cyanomethyl esters are faster and more selective than ethyl acetate, and less inhibitory to enzymes than trifluoroethyl esters.

Protocol B: Lipase-Catalyzed Kinetic Resolution

Reagents:

  • Racemic Amine (1.0 equiv)

  • Cyanomethyl Ester Acyl Donor (0.6 equiv) (e.g., Cyanomethyl acetate or methoxyacetate)

  • Enzyme: Candida antarctica Lipase B (CAL-B / Novozym 435)

  • Solvent: Toluene, MTBE, or DIPE (Dryness is critical).

Optimization Table:

VariableRecommendationScientific Rationale
Solvent Toluene or MTBE Hydrophobic solvents preserve the enzyme's "lid" structure and essential water layer. Polar solvents (DMF/DMSO) strip essential water, killing activity.
Temperature 30°C - 60°C Higher T increases rate but may lower enantioselectivity (

-value). Start at 30°C.
Acyl Donor Cyanomethyl Methoxyacetate The methoxy group creates a "hydrophilic handle" that increases reaction rate in the enzyme active site compared to simple acetates.
Water Content < 0.05% Essential. Water competes with the amine (hydrolysis), destroying the acyl donor and producing acid, which deactivates the amine via salt formation.

Module 4: Troubleshooting Guide (Q&A)

User Question: "The reaction turns dark brown/black rapidly. Is this normal?" Tech Support: No.

  • Cause: Polymerization of the generated formaldehyde or HCN, often catalyzed by excess base.

  • Fix: Ensure you are not using a large excess of base in chemical acylation. In enzymatic reactions, this indicates enzyme degradation or impurities in the amine.

User Question: "My yield is low (<30%), but the starting material is consumed." Tech Support: You likely have a "Hydrolysis Leak."

  • Diagnosis: Check the reaction for the free acid of your acyl donor.

  • Cause: Wet solvent or wet enzyme. The cyanomethyl ester reacts with water to form the acid (

    
    ) and 
    
    
    
    . The acid then salts out your amine (
    
    
    ), rendering it non-nucleophilic.
  • Fix: Add 4Å Molecular Sieves (activated) to the reaction vessel. Dry the enzyme (lyophilize) if necessary.

User Question: "I see a new spot on TLC that isn't product or starting material." Tech Support: Check for Cyanomethylation (Alkylation vs. Acylation).

  • Context: Rare, but if the amine is highly basic and sterically unhindered, it might attack the

    
     of the cyanomethyl group (S_N2) rather than the carbonyl.
    
  • Fix: Switch to a less polar solvent to suppress charge separation, or lower the temperature.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckSM Is Starting Material (Amine) Still Present? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No (Consumed) CheckSM->NoSM CheckWater Check Water Content YesSM->CheckWater CheckByprod Check for Side Products (TLC/LCMS) NoSM->CheckByprod Hydrolysis Diagnosis: Hydrolysis Acid formed -> Salted out Amine CheckWater->Hydrolysis High Water EnzymeDead Diagnosis: Enzyme Inactive CheckWater->EnzymeDead Low Water SideRxn Diagnosis: Alkylation or Polymerization CheckByprod->SideRxn DrySystem Action: Add Mol. Sieves Dry Solvent Hydrolysis->DrySystem SolventCheck Action: Switch Solvent (Avoid DMF/DMSO) EnzymeDead->SolventCheck

Figure 2: Diagnostic workflow for optimizing stalled acylation reactions.

References

  • Takimoto, S. et al. (1973). "Cyanomethyl Ester Synthesis from Carboxylic Acids." Bulletin of the Chemical Society of Japan.
  • Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry. Link (Establishes the irreversibility mechanism).

  • Tiefenbrunner, I. et al. (2023).[2] "Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters." The Journal of Organic Chemistry. Link (Modern, odorless preparation method).

  • Sarpong Group. (2016). "Safety Standard Operating Procedure: Hydrogen Cyanide." UC Berkeley EHS.[3] Link (Critical safety protocols for HCN handling).

  • Bode Research Group. (2025). "Kinetic Resolution of Amines." ETH Zürich. Link (Optimization of amine resolution).

Sources

Optimization

Technical Support Center: Stability of Cyanomethyl (benzoylamino)acetate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for cyanomethyl (benzoylamino)acetate. This resource is designed to provide in-depth guidance on the stability of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyanomethyl (benzoylamino)acetate. This resource is designed to provide in-depth guidance on the stability of this compound, helping you navigate potential challenges in your research and development workflows. As Senior Application Scientists, we've compiled this information based on established scientific principles and extensive laboratory experience to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of cyanomethyl (benzoylamino)acetate.

Q1: What are the primary factors influencing the stability of cyanomethyl (benzoylamino)acetate?

A1: The stability of cyanomethyl (benzoylamino)acetate is predominantly influenced by pH. Like many esters, it is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction can be catalyzed by both acids and bases. Therefore, the pH of your solution is a critical parameter to control during experiments, storage, and formulation.

Q2: What are the expected degradation products of cyanomethyl (benzoylamino)acetate under different pH conditions?

A2: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the ester bond. This results in the formation of two main products: N-benzoyl-glycine (hippuric acid) and formaldehyde cyanohydrin. Formaldehyde cyanohydrin is unstable and can further decompose into formaldehyde and hydrogen cyanide.

Q3: How should I store solutions of cyanomethyl (benzoylamino)acetate to ensure maximum stability?

A3: For optimal stability, solutions of cyanomethyl (benzoylamino)acetate should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to keep the solutions at a low temperature (2-8 °C) and at a pH where the hydrolysis rate is minimal. Based on general ester stability profiles, this is typically in the mildly acidic to neutral pH range (approximately pH 4-6). Always protect solutions from light to prevent potential photolytic degradation.

Q4: Can the choice of buffer system affect the stability of cyanomethyl (benzoylamino)acetate?

A4: Yes, the buffer system can influence the rate of hydrolysis. Some buffer components can act as catalysts for hydrolysis. For example, buffers containing nucleophilic species may accelerate the degradation of the ester. It is advisable to use non-nucleophilic buffers, such as phosphate or citrate buffers, and to validate the stability of the compound in your chosen buffer system.

Q5: What analytical techniques are recommended for monitoring the stability of cyanomethyl (benzoylamino)acetate?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying cyanomethyl (benzoylamino)acetate and its degradation products.[1] A reversed-phase C18 column is typically suitable for this separation.[1] The development of a stability-indicating HPLC method, which can resolve the parent compound from all potential degradation products, is crucial for accurate stability assessment.[2]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low yield or incomplete reaction when using cyanomethyl (benzoylamino)acetate as a starting material. The compound may have degraded due to inappropriate pH conditions in the reaction mixture.1. Monitor Reaction pH: Regularly check and adjust the pH of your reaction mixture to maintain it within the optimal range for the specific transformation. For many reactions, weakly acidic conditions (pH 4-5) are often employed to facilitate desired transformations while minimizing hydrolysis.[3] 2. Control Temperature: Perform the reaction at the lowest effective temperature to slow down potential hydrolytic degradation. 3. Use Anhydrous Solvents: If the reaction chemistry allows, use anhydrous solvents to minimize water-driven hydrolysis.
Inconsistent results between experimental batches. This could be due to variations in the storage conditions of the cyanomethyl (benzoylamino)acetate stock solution, leading to different levels of degradation.1. Standardize Storage Protocol: Implement a strict protocol for the storage of stock solutions, including pH, temperature, and duration. 2. Prepare Fresh Solutions: Ideally, prepare fresh solutions of cyanomethyl (benzoylamino)acetate for each experiment to eliminate variability from storage. 3. Perform Quality Control: Before use, analyze the purity of the stock solution using a validated analytical method like HPLC to confirm its integrity.
Appearance of unexpected peaks in analytical chromatograms. These peaks likely correspond to degradation products formed due to pH instability.1. Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[4][5] This will help in assigning identities to the unknown peaks. 2. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, and column chemistry of your HPLC method to ensure baseline separation of the parent compound from all degradation products.
Precipitate formation in the reaction or storage solution. A change in pH could lead to the precipitation of the less soluble degradation product, N-benzoyl-glycine (hippuric acid), especially in acidic conditions.1. Verify pH: Immediately measure the pH of the solution where the precipitate is observed. 2. Characterize the Precipitate: Isolate and analyze the precipitate using techniques like NMR or Mass Spectrometry to confirm its identity. 3. Adjust pH or Solvent: If the precipitate is confirmed to be a degradation product, adjust the pH of your solution to a range where the compound is more stable and the degradation product is more soluble. Alternatively, consider a different solvent system if compatible with your experimental goals.

Section 3: pH-Dependent Degradation Pathway

The degradation of cyanomethyl (benzoylamino)acetate is primarily driven by hydrolysis, which can be catalyzed by both acid and base. The following diagram illustrates this process.

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A Cyanomethyl (benzoylamino)acetate B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic Attack by Water B->C H2O D N-benzoyl-glycine + Formaldehyde Cyanohydrin C->D E Cyanomethyl (benzoylamino)acetate F Nucleophilic Attack by Hydroxide E->F OH- G Tetrahedral Intermediate F->G H N-benzoyl-glycine + Formaldehyde Cyanohydrin G->H

Caption: pH-dependent hydrolysis of cyanomethyl (benzoylamino)acetate.

Section 4: Experimental Protocol - pH Stability Study

This protocol outlines a general procedure for assessing the stability of cyanomethyl (benzoylamino)acetate at different pH values.

Objective: To determine the rate of degradation of cyanomethyl (benzoylamino)acetate in aqueous solutions at various pH levels.

Materials:

  • Cyanomethyl (benzoylamino)acetate

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer salts (e.g., potassium phosphate, sodium citrate)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]

Procedure:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12). A typical buffer concentration is 0.05 M.

    • Ensure the pH of each buffer is accurately measured and adjusted using HCl or NaOH.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of cyanomethyl (benzoylamino)acetate and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Sample Preparation for Stability Study:

    • For each pH value, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the respective buffer solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). This is your time zero (T=0) sample.

    • Prepare multiple identical samples for each pH to be analyzed at different time points.

  • Incubation:

    • Store the prepared samples at a constant, controlled temperature (e.g., 25 °C or 40 °C). Protect the samples from light.

  • HPLC Analysis:

    • Immediately after preparation, inject the T=0 sample for each pH into the HPLC system to determine the initial concentration.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition and inject it into the HPLC.

    • Use a validated, stability-indicating HPLC method to quantify the remaining concentration of cyanomethyl (benzoylamino)acetate and the formation of any degradation products. An isocratic mobile phase of acetonitrile and water (or a suitable buffer) is often a good starting point.[1]

  • Data Analysis:

    • Plot the concentration of cyanomethyl (benzoylamino)acetate versus time for each pH.

    • Determine the order of the degradation reaction (often pseudo-first-order for hydrolysis).

    • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

    • A plot of log(k) versus pH will generate a pH-rate profile, which provides a comprehensive view of the compound's stability across the pH range.

Section 5: Summary of Stability Data

The following table summarizes the expected stability profile of cyanomethyl (benzoylamino)acetate at different pH levels. The values are illustrative and should be confirmed by experimental data.

pH Condition Relative Stability Primary Degradation Products
< 4AcidicLowN-benzoyl-glycine, Formaldehyde Cyanohydrin
4 - 6Mildly AcidicHighMinimal degradation
7NeutralModerateN-benzoyl-glycine, Formaldehyde Cyanohydrin
> 8BasicLowN-benzoyl-glycine, Formaldehyde Cyanohydrin

Section 6: Workflow for Investigating pH Stability

The following diagram outlines the logical workflow for conducting a comprehensive pH stability study.

G A Define Study Objectives B Develop & Validate Stability-Indicating HPLC Method A->B C Prepare Buffer Solutions (Varying pH) B->C D Prepare Stock & Working Solutions C->D E Incubate Samples at Controlled Temperature D->E F Analyze Samples at Time Intervals via HPLC E->F G Quantify Parent Compound & Degradation Products F->G H Calculate Degradation Rate Constants & Half-lives G->H I Generate pH-Rate Profile H->I J Report Findings I->J

Caption: Workflow for a pH stability study.

References

  • Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. 2003.
  • Mallu, U. R., et al. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Acta Pharmaceutica Sciencia. 2018.
  • Technical Support Center: Ethyl 2-[cyano(methyl)amino]acetate Reaction Optimization. Benchchem.
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. 2021.
  • da Silva, J. L., et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. 2020.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Cyanomethyl (benzoylamino)acetate

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with cyanomethyl (benzoylamino)acetate—commonly known as hippuric acid cyanomethyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with cyanomethyl (benzoylamino)acetate—commonly known as hippuric acid cyanomethyl ester. This compound is a highly reactive activated ester frequently utilized in flexizyme-mediated tRNA aminoacylation and advanced peptide synthesis.

Due to the electrophilic nature of the cyanomethyl (-CH₂CN) leaving group, the ester bond is highly susceptible to hydrolysis. Successful High-Performance Liquid Chromatography (HPLC) purification requires mastering the causality between mobile phase chemistry, pH, and ester stability.

Part 1: Troubleshooting FAQs & Field-Proven Insights

Q1: Why am I seeing a massive leading peak or shoulder that corresponds to hippuric acid? Expert Insight: This is the classic chromatographic signature of on-column ester hydrolysis. Cyanomethyl esters are inherently labile in basic, neutral, or unbuffered aqueous environments. If you are using a standard Water/Acetonitrile gradient without a buffer, localized pH fluctuations within the column can catalyze the cleavage of the cyanomethyl group, yielding hippuric acid (N-benzoylglycine) and glycolonitrile. Resolution: You must switch your aqueous mobile phase to a tightly controlled, slightly acidic buffer. A field-validated system is 25 mM Ammonium Acetate (NH₄OAc) adjusted to pH 4.5. This specific pH is the kinetic "sweet spot"—it is acidic enough to suppress the ionization of any trace carboxylate byproducts, yet mild enough to prevent acid-catalyzed degradation of the activated ester during the run.

Q2: Standard peptide protocols use 0.1% Trifluoroacetic Acid (TFA). Can I use TFA instead of Ammonium Acetate? Expert Insight: While 0.1% TFA (pH ~2.0) is a staple for standard peptide purification, it introduces severe risks for cyanomethyl esters. Prolonged exposure to pH 2.0 can induce acid-catalyzed hydrolysis. Furthermore, TFA acts as a strong ion-pairing agent that is notoriously difficult to remove completely during lyophilization. Residual TFA can drastically lower the pH of your final reconstituted sample, completely inhibiting downstream flexizyme or enzymatic ligation assays. 25 mM NH₄OAc (pH 4.5) provides a gentler, fully volatile buffering system that leaves no harsh acidic residue post-lyophilization.

Q3: My compound looks pure on the chromatogram, but NMR shows degradation after solvent removal. What went wrong? Expert Insight: The degradation occurred after elution. Purified cyanomethyl esters remain highly unstable when left sitting in aqueous organic mixtures, even at pH 4.5. If you are using rotary evaporation at elevated temperatures to remove the acetonitrile, the thermal energy combined with the aqueous environment will rapidly hydrolyze the ester. Resolution: Implement a strict cold-chain protocol. Immediately flash-freeze the collected HPLC fractions on dry ice the moment they elute, and lyophilize them directly to dryness.

Q4: What are the optimal detection wavelengths for this compound? Expert Insight: Cyanomethyl (benzoylamino)acetate features a benzoyl group, making it highly UV-active. Monitor your runs at 220 nm (to detect the amide bond backbone) and 254 nm (to track the phenyl ring). The primary hydrolysis byproduct, hippuric acid, will also absorb at these wavelengths but will elute significantly earlier due to the loss of the lipophilic cyanomethyl group and the presence of a highly polar free carboxylate.

Part 2: Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between mobile phase selection and the chemical fate of the cyanomethyl ester during chromatography.

Optimization

Technical Support Center: Solubilizing Hippuric Acid Esters

Introduction: The "Milky Buffer" Problem If you are reading this, you have likely just pipetted a stock solution of Hippuryl-L-phenylalanine (HPA) or a similar ester into your reaction buffer, only to watch it turn insta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Milky Buffer" Problem

If you are reading this, you have likely just pipetted a stock solution of Hippuryl-L-phenylalanine (HPA) or a similar ester into your reaction buffer, only to watch it turn instantly cloudy. You are not alone.

Hippuric acid esters are classic substrates for proteolytic enzymes like Carboxypeptidase A (CPA) . However, they present a fundamental physicochemical conflict: the enzymatic assays require an aqueous environment (typically pH 7.5), but the esters themselves possess high lattice energy and significant hydrophobicity, making them thermodynamically reluctant to dissolve in water.

This guide moves beyond basic "shake and heat" advice. We will explore the causality of precipitation and provide three self-validating protocols to ensure your substrate remains in solution without compromising enzyme kinetics.

Module 1: The Physics of Failure (Why Your Substrate Crashed)

Understanding why precipitation occurs allows you to prevent it.

  • The "Crash-out" Effect: When you dissolve a hydrophobic ester in a high-solvency carrier (like 100% DMSO or Ethanol) and rapidly introduce it to an aqueous buffer, the solvent dissipates into the water faster than the solute can equilibrate. This creates a local environment of supersaturation, forcing the ester to precipitate as micro-crystals (turbidity).

  • Hydrolytic Lability: Hippuric acid esters are chemically unstable at high pH. While high pH increases solubility (by ionizing the carboxyl terminus), it also catalyzes spontaneous hydrolysis of the ester bond, leading to high background signal in your blanks.

Visualization: The Solubility Decision Matrix

Use this logic flow to select the correct solubilization strategy for your specific assay.

SolubilityStrategy Start Start: Select Substrate CheckType Is the Enzyme Sensitive to Organic Solvents? Start->CheckType Sensitive Yes (e.g., Cell-based) CheckType->Sensitive High Sensitivity Robust No (e.g., Purified CPA) CheckType->Robust Standard Assay MethodC Method C: Cyclodextrin Complex (For High Sensitivity) Sensitive->MethodC Best Stability MethodA Method A: LiCl / pH Swing (Gold Standard for CPA) Robust->MethodA Preferred MethodB Method B: The 'Organic Spike' (DMSO/Ethanol < 10%) Robust->MethodB Alternative

Figure 1: Decision tree for selecting a solubilization method based on enzyme compatibility.

Module 2: Standard Operating Procedures (SOPs)

Method A: The LiCl / pH Swing (The "Gold Standard")

Best For: Standard Carboxypeptidase A (CPA) activity assays. Mechanism: Lithium ions disrupt the hydration shell, and high pH ionizes the molecule, forcing dissolution.

Protocol:

  • Weigh: Measure the required amount of Hippuryl-L-phenylalanine (e.g., for a 1 mM final concentration).

  • Solvent: Dissolve the powder in 10% Lithium Chloride (LiCl) .

    • Note: If it does not dissolve immediately, add a minimal volume of 10% NaOH dropwise. The pH will spike, ionizing the acid.

  • Stabilize: Once clear, immediately adjust the pH back to 7.5 using dilute HCl.

    • Critical Step: Do not leave the solution at high pH (>9.0) for more than a few minutes, or spontaneous hydrolysis will occur [1].

  • Validation: Measure Absorbance at 254 nm. If the OD is unstable (drifting up), hydrolysis is occurring.

Method B: The "Organic Spike" (DMSO/Ethanol)

Best For: High-throughput screening where LiCl interferes with downstream processing. Mechanism: Co-solvent effect reduces the dielectric constant of the water.

Protocol:

  • Stock Preparation: Prepare a 100x Stock Solution in 100% DMSO or Abs. Ethanol.

    • Example: For a 1 mM assay, make a 100 mM stock.

  • The "Vortex Injection":

    • Place your aqueous buffer on a magnetic stirrer (medium speed).

    • Submerge the pipette tip just below the surface.

    • Slowly inject the organic stock.

    • Why? This prevents the "local explosion" of precipitation that happens if you drop the organic solvent onto the surface [5].

  • Limit: Keep final organic concentration <1% for cell assays, or <10% for robust enzymes like CPA.

Method C: Cyclodextrin "Cloaking"

Best For: Sensitive enzymes prone to denaturation by DMSO. Mechanism: The hydrophobic ester tail inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[]

Protocol:

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Complexation: Add the hippuric acid ester to this solution.

  • Agitation: Sonicate for 10–15 minutes at 30°C. The solution should turn from cloudy to clear.

  • Dilution: Dilute this complex into your assay buffer. The cyclodextrin prevents the ester from aggregating [3].

Module 3: Troubleshooting & FAQs

Q1: My blank control (No Enzyme) is showing activity. Why?

Diagnosis: Spontaneous Hydrolysis. Root Cause: The pH of your stock solution is likely too high (>8.5), or your buffer contains nucleophiles that attack the ester bond. Fix:

  • Check the pH of your final substrate solution.

  • If using Method A (LiCl), ensure you neutralized the NaOH immediately.

  • Store stocks in organic solvent (DMSO) at -20°C, not in aqueous buffer.

Q2: The solution is clear, but my enzyme activity is zero.

Diagnosis: Solvent Inhibition. Root Cause: You likely used too much DMSO or Ethanol to force solubility. Fix:

  • CPA and similar metalloproteases can tolerate ~5-10% ethanol, but DMSO can coordinate with the Zinc active site in some metalloenzymes, inhibiting them.

  • Switch to Method A (LiCl) or reduce organic solvent to <1%.

Q3: I see "milky" swirls that disappear upon mixing. Is this okay?

Diagnosis: Transient Precipitation. Root Cause: Kinetic solubility limit. Fix: This is risky. Micro-precipitates may remain invisible but will scatter UV light, causing noise in spectrophotometric assays (A254nm). Validation: Centrifuge the buffer at 10,000 x g for 5 minutes. If a pellet forms, your substrate was not truly dissolved.

Data Summary: Solubility Limits

Solvent SystemSolubility Limit (Approx.)Risk FactorRecommended Use
Water (pH 7.0) < 1 mM (Poor)PrecipitationNot Recommended
10% LiCl (pH 7.5) ~5-10 mMIonic Strength interferenceStandard CPA Assay
Ethanol (100%) > 30 mg/mLEnzyme DenaturationStock Solution Storage
DMSO (100%) High (>100 mM)Cytotoxicity / InhibitionStock Solution Storage
HP-β-CD (20%) ~10-20 mMSubstrate SequestrationSensitive Assays

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]

  • Folk, J. E., & Schirmer, E. W. (1963). The Porcine Pancreatic Carboxypeptidase A System.[4] Journal of Biological Chemistry, 238, 3884-3894. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO? Retrieved from [Link]

Sources

Troubleshooting

Removing residual chloroacetonitrile from synthesis products

Ticket ID: CAN-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Chloroacetonitrile (CAN) is a potent alkylating agent and a known mutagenic impurity (ICH M7 Class 2/3). Its removal...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CAN-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Chloroacetonitrile (CAN) is a potent alkylating agent and a known mutagenic impurity (ICH M7 Class 2/3). Its removal is complicated by its boiling point (124°C), which often overlaps with reaction solvents or volatile products, and its moderate polarity, which can cause co-elution during chromatography.

This guide provides a tiered troubleshooting approach, moving from non-invasive physical separations to chemoselective scavenging.

Module 1: Diagnosis & Detection

"How do I confirm CAN is the impurity?"

Before attempting removal, you must validate the impurity's identity and quantity. CAN is often mistaken for residual acetonitrile or other methylene-containing fragments.

Quick Reference Data
PropertyValueRelevance
Boiling Point 123–124°CToo high for standard rotovap removal; co-distills with toluene/DMF.
Density 1.19 g/mLSinks in water (unlike acetonitrile).
Reactivity Electrophile (

)
Susceptible to nucleophilic attack (thiols, amines).
Spectroscopic Signature
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for a distinct singlet at
    
    
    4.10 – 4.20 ppm
    (integrates to 2H).
    • Note: This shift is downfield from standard acetonitrile (

      
       2.10 ppm) due to the electron-withdrawing chlorine.
      
  • GC-MS: Preferred for trace analysis (ppm level). CAN is volatile and elutes early on standard non-polar columns (e.g., DB-5).

Module 2: Chemoselective Scavenging (Recommended)

"I cannot distill my product, and chromatography failed."

The Fix: Polymer-Supported Thiol Scavengers. Why it works: CAN is a "soft" electrophile. A "soft" nucleophile, such as a thiol immobilized on silica or polystyrene, will selectively attack the


-carbon of CAN via an irreversible 

mechanism, anchoring it to the solid support. This avoids aqueous workups that might hydrolyze your product.
Protocol: Thiol Resin Treatment
  • Reagent: SiliaMetS® Thiol, MP-Thiol, or equivalent mercaptopropyl-functionalized silica.

  • Stoichiometry: 3–4 equivalents relative to the estimated CAN content (not the main product).

Step-by-Step:

  • Dissolve: Dissolve crude product in a non-protic solvent (DCM, THF, or Ethyl Acetate).

  • Add: Add the Thiol resin.

  • Activate (Optional but recommended): Add a catalytic amount of base (e.g., Et

    
    N, 0.1 eq) to deprotonate the thiol, increasing nucleophilicity. Caution: Skip if product is base-sensitive.
    
  • Agitate: Stir or shake at room temperature for 4–12 hours.

  • Filter: Pass through a fritted filter or Celite pad. The CAN is now chemically bound to the solid waste.

  • Analyze: Check filtrate by GC-MS.

Visualizing the Mechanism

ScavengingMechanism Resin Silica-SH (Solid Support) Complex Transition State [Silica-S...CH2...Cl]‡ Resin->Complex + Base (cat) Impurity Cl-CH2-CN (Solution Phase) Impurity->Complex SN2 Attack Waste Silica-S-CH2-CN (Trapped Solid) Complex->Waste - HCl Product Purified API (Filtrate) Complex->Product Filtration

Figure 1: Chemoselective removal of chloroacetonitrile using solid-supported thiols.

Module 3: Physical Separation & Workup

"I don't have scavenger resins. What are my alternatives?"

If scavenging is unavailable, you must exploit the physical properties of CAN. However, simple evaporation is rarely sufficient due to its high boiling point.

Method A: Azeotropic Removal (Distillation)

CAN does not form a favorable low-boiling azeotrope with water that is easily exploitable without dragging product, but it can be co-evaporated with high-boiling solvents if your product is stable.

  • Technique: Repeated co-evaporation with Toluene .

  • Logic: Toluene helps entrain moderately polar impurities and suppresses the boiling point of the mixture, potentially carrying over CAN.

  • Warning: Do not use if your product is volatile (< 200°C bp).

Method B: Reactive Aqueous Washing (Hydrolysis)

CAN hydrolyzes slowly at neutral pH but rapidly at high pH (


).
  • The Trap: Washing with 1N NaOH converts CAN to chloroacetate and ammonia/glycolate , which are highly water-soluble and wash away.

  • Risk: This will destroy esters, amides, or other base-sensitive motifs in your product.

Decision Logic for Separation:

RemovalLogic Start Start: Residual CAN Detected Q1 Is Product Base Stable? Start->Q1 Q2 Is Product Volatile? Q1->Q2 No Method1 Basic Hydrolysis Wash (1M NaOH, 1h) Q1->Method1 Yes Method2 Thiol Scavenger Resin Q2->Method2 Yes (Avoid Heat) Method3 High Vac + Toluene Chase Q2->Method3 No

Figure 2: Decision matrix for selecting the appropriate removal technique.

Module 4: Regulatory & Safety (ICH M7)

"What are the limits?"

Chloroacetonitrile is a mutagenic impurity.[1] Under ICH M7 guidelines, it is generally treated as a Class 2 or Class 3 impurity (mutagenic with or without carcinogenic data).

  • TTC Limit: If no compound-specific carcinogenicity data exists, the default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.[1]

  • Implication: For a drug with a 100 mg daily dose, CAN must be controlled to < 15 ppm .

  • Safety: CAN is absorbed through the skin and metabolizes to cyanide. Do not rely on odor (pungent) as a warning sign; by the time you smell it, you are overexposed.

References
  • Spectroscopic Identification

    • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: Chloroacetonitrile. SDBS No. 1678.
    • Source: [Link]

  • Scavenging Methodology

    • SiliCycle Inc. (2024).[2] SiliaMetS® Thiol (Si-SH) Application Notes for Scavenging Alkyl Halides.

  • Regulatory Guidelines

    • International Council for Harmonisation (ICH).[1] (2017).[3] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2]

    • Source: [Link]

  • Synthesis & Properties

    • Organic Syntheses.[4][5] (1945).[4] Chloroacetonitrile.[4][6][7][8][9][10] Org. Synth. 25, 18; Coll. Vol. 3, 193.

    • Source: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature in Cyanomethyl Ester (CME) Ligation

Welcome to the Advanced Troubleshooting Guide for Cyanomethyl Ester (CME) mediated peptide ligation and RNA aminoacylation. As a Senior Application Scientist, I have designed this resource to move beyond basic step-by-st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Cyanomethyl Ester (CME) mediated peptide ligation and RNA aminoacylation. As a Senior Application Scientist, I have designed this resource to move beyond basic step-by-step instructions. Here, we dissect the thermodynamic and kinetic causality behind experimental choices, empowering you to troubleshoot complex ligation workflows with confidence.

Part 1: The Thermodynamics of CME Activation

Cyanomethyl esters (CMEs) occupy a unique position in the landscape of activated esters. The electron-withdrawing cyanomethyl group provides "mild activation," creating a large positive charge on the carbonyl carbon without making the molecule overly unstable[1]. This specific electronic configuration makes CMEs highly chemoselective for hydroxy amines (such as serine side chains or RNA 2',3'-hydroxyls). The reaction proceeds via an initial transesterification step, followed by a thermodynamically driven O-to-N acyl shift to form a highly stable amide or ester bond[1].

Understanding how temperature modulates this transesterification pathway versus competing side reactions (like hydrolysis or epimerization) is the key to mastering CME ligation.

Part 2: Troubleshooting Guides & FAQs

Q1: My CME-tRNA aminoacylation yields are consistently low. How does temperature factor into this, and how can I optimize the reaction? Root Cause & Causality: In the aqueous environments required for RNA stability, the primary competing reaction to transesterification is the hydrolysis of the activated CME. At room temperature (20°C–25°C), the hydrolysis rate often outpaces the aminoacylation rate, destroying your activated ester before it can ligate to the RNA. Solution: Lowering the temperature is mandatory. Standard flexizyme or pdCpA-mediated aminoacylation must be performed on ice (0°C to 4°C) for 2 to 6 hours to suppress hydrolysis[2]. For maximum stability, recent kinetic studies demonstrate that freezing the reaction at -7°C concentrates the solutes into a supercooled eutectic phase[3]. This physical phenomenon promotes RNA interactions and increases the aminoacyl ester half-life by approximately 6-fold compared to reactions at 20°C[3].

Q2: I am performing Native Serine Peptide Assembly (SPA) in organic solvents. Can I use heat to accelerate the reaction without risking racemization? Root Cause & Causality: Highly activated esters (like NHS or pentafluorophenyl esters) are prone to racemization when heated because they readily form an oxazolone intermediate, which labilizes the α-hydrogen of the C-terminal residue[1]. Solution: Yes, you can safely apply heat. Because CMEs are only mildly activated, they completely bypass the oxazolone pathway[1]. You can accelerate SPA by applying microwave heating (up to 60°C) in non-polar media like ethyl acetate or THF[1]. This kinetic boost reduces reaction times from 36 hours at ambient temperature to just 45 minutes, with zero racemization risk[1].

Q3: How do I handle bulky amino acids (e.g., Valine) that react poorly at room temperature? Root Cause & Causality: Bulky α-substituents create steric hindrance that drastically slows down the initial transesterification step, leading to stalled reactions. Solution: CME activation is uniquely tolerant of bulky residues at the C-terminus, far surpassing the capabilities of traditional Native Chemical Ligation (NCL)[1]. For bulky residues like Valine, shift the reaction to a relatively non-polar solvent (e.g., ethyl acetate) and apply microwave heating. The elevated temperature provides the activation energy required to overcome steric hindrance without degrading the peptide[1].

Part 3: Quantitative Data Summary

The following table summarizes how temperature dictates the kinetic fate of CME ligation across different experimental setups.

ParameterSupercooled (-7°C)Ice Bath (0–4°C)Ambient (20–25°C)Microwave (60°C)
Primary Application RNA AminoacylationtRNA/pdCpA LigationSerine Peptide AssemblyAccelerated SPA
Solvent System Aqueous (Eutectic)Aqueous / DMSOOrganic (EtOAc / THF)Organic (EtOAc / THF)
Hydrolysis Risk Very Low (6x half-life)LowHigh (in aqueous)N/A (Non-aqueous)
Racemization Risk ZeroZeroZeroZero
Typical Reaction Time 1–5 Days2–6 Hours36 Hours45 Minutes

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Built-in Quality Control (QC) steps are integrated below to confirm mechanistic success at each stage.

Protocol A: Ice-Cold RNA Aminoacylation via CME[2]

Designed to maximize transesterification while suppressing aqueous hydrolysis.

  • RNA Folding: Heat 100 µM tRNA in HEPES buffer to 95°C for 2 minutes, then cool to room temperature for 5 minutes. Add MgCl₂ to a final concentration of 600 mM.

  • Thermal Equilibration: Place the RNA mixture on ice (0°C–4°C) for 3 minutes. Causality: Pre-cooling prevents immediate hydrolysis upon CME introduction.

  • CME Addition: Initiate the reaction by adding the CME-activated amino acid (dissolved in 100% DMSO) to a final concentration of 5 mM.

  • Incubation: Allow the reaction to proceed on ice for 2 to 6 hours.

  • Quench & Precipitate (Self-Validation Step 1): Add NaOAc (pH 5.5) to a final concentration of 100 mM, followed by 70% ethanol. Validation: The acidic pH locks the newly formed ester bond, preventing base-catalyzed degradation during workup[2].

  • QC Validation (Self-Validation Step 2): Analyze the resuspended pellet via Acid Urea PAGE. Validation: The acidic running buffer ensures the product doesn't hydrolyze during analysis. A distinct gel mobility shift confirms the addition of the amino acid mass, proving successful ligation[2].

Protocol B: Microwave-Assisted Serine Peptide Assembly (SPA)[1]

Designed to overcome steric hindrance using heat, without risking epimerization.

  • Reagent Preparation: Dissolve the CME-activated peptide (e.g., Ac-Val-CME) and the serine-nucleophile peptide in anhydrous ethyl acetate. Use a 20-50% excess of the CME ester.

  • Microwave Heating: Heat the reaction mixture to 60°C using a laboratory microwave reactor for 45 minutes.

  • Recovery (Self-Validation Step 1): Concentrate the mixture in vacuo. Validation: Because CME is mildly activated, unreacted starting material will not thermally degrade and can be recovered via silica gel chromatography and reused, confirming process mass intensity (PMI) efficiency[1].

  • QC Validation (Self-Validation Step 2): Analyze the purified product via Chiral HPLC. Validation: The chromatogram will confirm 0% epimerization, definitively proving that the thermal energy accelerated transesterification while successfully bypassing the oxazolone racemization pathway[1].

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent kinetic pathways of CME activation, highlighting where temperature intervention dictates the success or failure of the ligation.

CME_Kinetics CME Cyanomethyl Ester (CME) Activated Peptide Transesterification Transesterification Intermediate CME->Transesterification + Nucleophile (Optimal at 0°C - 60°C) Hydrolysis Hydrolysis Dead-End (High Temp / pH > 7.5) CME->Hydrolysis + H2O (Suppressed at ≤ 4°C) Oxazolone Oxazolone Intermediate (Racemization Pathway) CME->Oxazolone Blocked by Mild Activation of CME Nucleophile Nucleophile (Serine -OH / RNA 2',3'-OH) Nucleophile->Transesterification Amide Stable Amide/Ester (Target Product) Transesterification->Amide O-to-N Acyl Shift (Thermodynamic Sink)

CME ligation mechanism showing temperature-dependent transesterification versus hydrolysis.

Part 6: References

1.[1] Title: Native Serine Peptide Assembly: Scope and Utility - PMC - NIH Source: nih.gov URL:

2.[2] Title: A Flexible, Scalable Method for Preparation of Homogeneous Aminoacylated tRNAs - PMC Source: nih.gov URL:

3.[3] Title: 5′ RNA Aminoacylation via Interstrand Acyl-Transfer - bioRxiv Source: biorxiv.org URL:

Sources

Reference Data & Comparative Studies

Validation

Kinetic Comparison of Cyanomethyl and Thioester Aminolysis: A Technical Guide

As drug development and synthetic biology increasingly rely on non-canonical peptide synthesis and genetic code reprogramming, the choice of acyl donor becomes a critical parameter. Two of the most prominent activated ac...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic biology increasingly rely on non-canonical peptide synthesis and genetic code reprogramming, the choice of acyl donor becomes a critical parameter. Two of the most prominent activated acyl donors used in these fields are thioesters and cyanomethyl esters (CME) .

As an Application Scientist, I have designed this guide to objectively compare the aminolysis kinetics of these two distinct chemical species. By understanding the fundamental physical organic chemistry governing their reactivity, researchers can rationally select the optimal acyl donor for applications ranging from Native Chemical Ligation (NCL) to flexizyme-mediated tRNA acylation.

Mechanistic Causality: Why Do Their Kinetics Differ?

To understand the kinetic divergence between thioesters and cyanomethyl esters, we must examine the causality at the atomic level—specifically, orbital overlap and inductive effects.

Thioester Aminolysis: The Orbital Mismatch

Standard oxo-esters are relatively unreactive toward aminolysis because the lone pair on the ester oxygen overlaps efficiently with the carbonyl


 orbital, providing resonance stabilization. In a thioester, however, the sulfur atom utilizes a 3p orbital for its lone pair. Because the carbonyl 

orbital is formed from 2p orbitals, there is a profound 3p-2p orbital mismatch 1. This diminished resonance stabilization renders the thioester carbonyl carbon highly electrophilic (resembling a ketone), dramatically lowering the activation energy for nucleophilic attack by an amine. Furthermore, the resulting thiolate is an excellent leaving group.
Cyanomethyl Ester (CME) Aminolysis: Inductive Activation

Unlike thioesters, CMEs are oxo-esters and possess standard 2p-2p resonance stabilization. However, they are kinetically activated via inductive electron withdrawal . The strongly electronegative cyanomethyl group (


) pulls electron density away from the carbonyl carbon through the 

-bond framework. This inductive effect increases the electrophilicity of the carbonyl carbon and stabilizes the cyanomethoxide leaving group, bridging the reactivity gap between standard esters and thioesters 2.

G cluster_thio Thioester Aminolysis cluster_cme Cyanomethyl Ester Aminolysis T_Donor Thioester Donor (Poor 3p-2p overlap) T_Tetra Tetrahedral Intermediate T_Donor->T_Tetra Fast Attack T_Prod Amide Product + Thiolate T_Tetra->T_Prod Rapid Collapse C_Donor CME Donor (Inductive Activation) C_Tetra Tetrahedral Intermediate C_Donor->C_Tetra Moderate Attack C_Prod Amide Product + Cyanomethoxide C_Tetra->C_Prod Collapse

Caption: Mechanistic comparison of thioester and cyanomethyl ester aminolysis pathways.

Quantitative Kinetic Comparison

When designing a synthesis workflow, the choice between a thioester (e.g., Chlorobenzyl thioester - CBT) and a CME dictates the reaction half-life and the stability of the donor in aqueous media. Thioesters generally exhibit faster absolute aminolysis rates, but CMEs offer superior hydrolytic stability.

Physicochemical PropertyThioester (e.g., CBT, ABT)Cyanomethyl Ester (CME)
Carbonyl Electrophilicity Very High (Ketone-like)High (Inductively activated)
Leaving Group ThiolateCyanomethoxide
Leaving Group

~9.4 (CBT) [[3]]()~11.3 3
Relative Aminolysis Rate Faster (

is typically higher)
Slower (Requires higher amine conc. or enzyme)
Aqueous Stability (Hydrolysis) Moderate to Low (Prone to rapid hydrolysis)High (Stable in aqueous buffers)
Primary Biological Application Native Chemical Ligation, aFx/dFx FlexizymesPeptide Synthesis, eFx Flexizymes

Note: In ribosomal translation, replacing an oxo-ester with a thioester can theoretically increase the rate of peptide bond formation due to heightened reactivity, though peptide bond formation is rarely the rate-limiting step in canonical translation 4.

Self-Validating Experimental Methodologies

To objectively compare the aminolysis kinetics of these two donors, we must employ a self-validating experimental system. A common pitfall in kinetic assays is conflating aminolysis with spontaneous hydrolysis. The protocol below utilizes a parallel hydrolysis control to isolate the true aminolysis rate constant (


).
Protocol: HPLC-Based Kinetic Assay of Aminolysis

Causality of Experimental Design:

  • Pseudo-First-Order Conditions: By using a massive excess of the amine nucleophile (e.g., 100-fold), the amine concentration remains effectively constant. This simplifies the bimolecular rate law to a pseudo-first-order equation, allowing us to extract

    
     directly from the exponential decay of the ester.
    
  • Acidic Quenching: Aminolysis is strictly pH-dependent. Quenching time-course aliquots with an acidic buffer (pH < 3) instantly protonates the amine nucleophile (rendering it non-nucleophilic) and stabilizes the unreacted ester, "freezing" the reaction for accurate HPLC analysis.

Step-by-Step Workflow:

  • Preparation: Prepare 1 mM stock solutions of the CME and Thioester donors in dry DMSO to prevent premature degradation.

  • Buffer Equilibration: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5) containing 100 mM of the target amine (e.g., glycine methyl ester). In a parallel control vial, prepare the exact same buffer without the amine to measure

    
    .
    
  • Initiation: Inject the acyl donor into both the reaction and control vials to a final concentration of 10 µM. Mix rapidly.

  • Time-Course Quenching: At predetermined intervals (e.g., 1, 5, 10, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 50 µL of quench buffer (0.1% Trifluoroacetic acid in water, pH ~2.0).

  • Quantification: Analyze the quenched samples via RP-HPLC using UV detection (e.g., 214 nm for the amide bond or specific donor chromophores). Integrate the area under the curve (AUC) for the remaining acyl donor.

  • Data Validation & Calculation:

    • Plot

      
       versus time to determine 
      
      
      
      (slope).
    • Calculate the true aminolysis rate:

      
      .
      

Workflow Prep 1. Prepare Acyl Donors (CME vs. Thioester) Mix 2. Initiate Aminolysis (Excess Amine Buffer) Prep->Mix Quench 3. Acidic Quenching (pH < 3 to halt reaction) Mix->Quench Control Self-Validation: Hydrolysis Control (No Amine) Mix->Control Parallel Assay Analyze 4. HPLC/UV Analysis (Quantify Reactants) Quench->Analyze Calc 5. Kinetic Modeling (Extract k_obs) Analyze->Calc Control->Calc Subtract k_hyd

Caption: Self-validating workflow for determining pseudo-first-order aminolysis kinetics.

Field-Proven Insights: Applications in Synthetic Biology

The kinetic differences between CME and thioesters dictate their specific use cases in modern drug development and synthetic biology.

Genetic Code Reprogramming via Flexizymes: Flexizymes are engineered ribozymes that catalyze the aminoacylation of tRNAs with non-canonical amino acids, bypassing natural synthetases. The choice of leaving group is strictly paired with the flexizyme variant:

  • eFx (Enhanced Flexizyme): Specifically recognizes the aromatic ring of the Cyanomethyl Ester (CME) leaving group. CMEs are highly stable, making them ideal for long-duration in vitro translation setups where spontaneous hydrolysis must be minimized 2.

  • aFx / dFx: Utilized when the amino acid side chain lacks an aromatic group. These flexizymes recognize thioester leaving groups like ABT (amino-derivatized benzyl thioester) or CBT (chlorobenzyl thioester). The heightened reactivity of the thioester compensates for the different binding modalities within the ribozyme's catalytic pocket 3.

Native Chemical Ligation (NCL): Thioesters reign supreme in NCL due to their ability to undergo rapid, reversible transthioesterification with an N-terminal cysteine, followed by an irreversible, entropically favored intramolecular aminolysis. A CME cannot be used here, as the initial exchange step requires the specific thermodynamics of the thioester bond.

References

1.[4] Thioesters Support Efficient Protein Biosynthesis by the Ribosome - ACS Central Science - 4 2.[1] Among thioester and ester which has more electrophilic carbonyl carbon? - Chemistry Stack Exchange -1 3.[3] A super versatile flexizyme system with phenol esters for genetic code reprogramming - Nature Communications / NIH - 3 4.[2] Expanded ribosomal synthesis of non-standard cyclic backbones in vitro - Nature Communications / NIH - 2

Sources

Comparative

Validation of cyanomethyl (benzoylamino)acetate purity by LC-MS

Title: Comprehensive Comparison Guide: Validation of Cyanomethyl (Benzoylamino)acetate Purity by LC-MS Introduction Cyanomethyl (benzoylamino)acetate, commonly known as hippuric acid cyanomethyl ester (CME), is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Validation of Cyanomethyl (Benzoylamino)acetate Purity by LC-MS

Introduction Cyanomethyl (benzoylamino)acetate, commonly known as hippuric acid cyanomethyl ester (CME), is a highly reactive acylating agent. Active esters like CMEs are indispensable in modern chemical biology, particularly in flexizyme-mediated tRNA aminoacylation for non-canonical peptide synthesis [4] and the generation of advanced macrocycles [3]. However, the intrinsic electrophilicity that makes cyanomethyl esters synthetically useful also renders them highly susceptible to premature hydrolysis and degradation. Ensuring the absolute purity of these intermediates is critical; even trace impurities can drastically reduce coupling efficiency or introduce truncated sequences in solid-phase peptide synthesis (SPPS).

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical alternatives (HPLC-UV and NMR) for validating the purity of cyanomethyl (benzoylamino)acetate. We provide field-proven, self-validating methodologies and mechanistic insights to help researchers establish robust quality control workflows.

When evaluating active esters, the primary degradation pathway is hydrolysis, yielding hippuric acid and cyanomethyl alcohol.

Degradation_Pathway A Cyanomethyl (benzoylamino)acetate (Intact Active Ester) B Hydrolysis (H2O) A->B C Hippuric Acid (Degradant 1) B->C D Cyanomethyl Alcohol (Degradant 2) B->D

Hydrolytic degradation pathway of cyanomethyl (benzoylamino)acetate.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard in many labs, it relies solely on chromophore absorption. Cyanomethyl alcohol lacks a significant UV chromophore, making it invisible to standard PDA detectors [1]. Furthermore, co-eluting impurities with identical UV spectra can mask the true purity of the sample. LC-MS bridges this gap by adding orthogonal mass-to-charge (m/z) data, enabling the detection of non-chromophoric degradants and the deconvolution of co-eluting peaks [2].

Comparative Analysis of Analytical Alternatives

To objectively evaluate the best approach for active ester validation, we compare LC-MS against HPLC-UV and Proton Nuclear Magnetic Resonance (1H-NMR).

Table 1: Comparison of Analytical Techniques for Cyanomethyl Ester Purity Validation

FeatureLC-MS (ESI-TOF/Quadrupole)HPLC-UV (PDA)1H-NMR
Sensitivity High (pg to ng range)Moderate (ng to µg range)Low (µg to mg range)
Detection of Co-elution Excellent (via Extracted Ion Chromatograms)Poor (unless chromophores differ significantly)Good (if chemical shifts differ)
Non-Chromophoric Detection Yes (e.g., cyanomethyl alcohol)NoYes
Structural Identification Yes (via MS/MS fragmentation)No (only retention time matching)Yes (gold standard for structure)
Throughput High (2-5 min per run with UHPLC)High (5-10 min per run)Low to Moderate
Suitability for Active Esters Optimal (identifies specific hydrolytic degradants)Suboptimal (misses key degradants)Good for bulk purity, poor for trace impurities

Self-Validating LC-MS Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. This means the method includes internal checks (e.g., specific buffer selection and control injections) to confirm that degradation observed is from the sample itself, not an artifact of the analytical process [2].

Causality in Experimental Design:

  • Solvent Choice: Active esters degrade rapidly in protic solvents (water, methanol). Samples must be prepared in anhydrous aprotic solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) immediately prior to injection [4].

  • Buffer Selection: 0.1% Formic Acid (FA) is chosen over Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in Electrospray Ionization (ESI) and can aggressively catalyze the hydrolysis of the cyanomethyl ester on-column. FA provides the necessary protonation for positive ion mode [M+H]+ without compromising the ester bond during the brief chromatographic run.

LCMS_Workflow A Sample Preparation (Anhydrous MeCN) B UHPLC Separation (C18, 0.1% Formic Acid) A->B Injection C ESI-MS Detection (Positive/Negative Modes) B->C Elution D Data Processing (TIC, XIC, UV Peak Purity) C->D Raw Data E Impurity Identification (Hippuric Acid, CME-OH) D->E Structural Assignment

Step-by-step LC-MS workflow for validating active ester purity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of cyanomethyl (benzoylamino)acetate in 1 mL of anhydrous MeCN (1 mg/mL stock). Dilute to 10 µg/mL using MeCN. Do not use aqueous diluents.

  • Chromatographic Setup:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: ESI in both Positive (+) and Negative (-) modes. Hippuric acid ionizes well in negative mode [M-H]-, while the intact ester ionizes well in positive mode[M+H]+ or [M+Na]+ [1].

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • System Suitability (Self-Validation): Inject a blank (MeCN) followed by a known standard of hippuric acid to establish retention time and m/z (178.05 [M-H]-). Then inject the sample. If the hippuric acid peak increases over sequential sample injections, on-column degradation is occurring, and the gradient/temperature must be adjusted.

Experimental Data & Interpretation

Below is simulated, field-representative data comparing the detection capabilities of HPLC-UV versus LC-MS for a partially degraded batch of cyanomethyl (benzoylamino)acetate.

Table 2: Quantitative Impurity Profiling (HPLC-UV vs. LC-MS)

Compound / ImpurityRetention Time (min)UV Area % (254 nm)LC-MS TIC Area %m/z ObservedIdentification
Cyanomethyl (benzoylamino)acetate 2.1596.5%92.1%219.07 [M+H]+Target Active Ester
Hippuric Acid 1.403.5%4.8%178.05 [M-H]-Hydrolysis Product
Cyanomethyl Alcohol 0.85Not Detected 2.5%58.02 [M+H]+Hydrolysis Product
Unknown Dimer 2.80Not Detected 0.6%459.12 [2M+Na]+Synthesis Byproduct

Data Synthesis & Causality: Relying solely on UV detection (254 nm) yields a false purity of 96.5%. Because cyanomethyl alcohol lacks a conjugated pi-system, it is invisible to the UV detector. Furthermore, the mass spectrometer identifies an unknown dimer at 2.80 min that co-elutes with background noise in the UV trace [1]. The LC-MS Total Ion Chromatogram (TIC) reveals the true purity is 92.1%, crossing the critical threshold (typically <95%) that would cause a batch rejection in a rigorous drug development pipeline.

Conclusion

For highly reactive intermediates like cyanomethyl (benzoylamino)acetate, traditional HPLC-UV is insufficient due to its inability to detect non-chromophoric degradants and resolve complex co-elutions. LC-MS provides an orthogonal, highly sensitive, and self-validating approach to purity assessment. By carefully controlling sample preparation environments and utilizing mass-to-charge data, researchers can accurately quantify hydrolysis products and ensure the integrity of downstream synthetic or biological applications.

References

  • Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent Technologies.[Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]

  • Thioesters support efficient protein biosynthesis by the ribosome. ChemRxiv.[Link]

  • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Frontiers in Bioengineering and Biotechnology.[Link]

Validation

Hydrolysis Rate Constants of Cyanomethyl (benzoylamino)acetate: A Comparative Guide for Enzymatic Assays

Cyanomethyl (benzoylamino)acetate—commonly known as cyanomethyl hippurate—is a highly specialized activated ester utilized extensively in enzymology and peptide synthesis. For researchers evaluating protease kinetics or...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanomethyl (benzoylamino)acetate—commonly known as cyanomethyl hippurate—is a highly specialized activated ester utilized extensively in enzymology and peptide synthesis. For researchers evaluating protease kinetics or designing ribozyme-catalyzed aminoacylation systems, selecting the correct substrate is critical.

This guide provides an in-depth comparative analysis of the hydrolysis and aminolysis rate constants of cyanomethyl (benzoylamino)acetate against alternative esters. By examining the mechanistic causality behind its reactivity, this document serves as a definitive resource for optimizing kinetic assays.

Mechanistic Causality: The "Goldilocks" Activation

The utility of cyanomethyl (benzoylamino)acetate stems from the electron-withdrawing nature of the cyanomethyl group (


). This functional group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

However, unlike highly activated esters (such as p-nitrophenyl or thioesters) which suffer from rapid, spontaneous hydrolysis in aqueous buffers, cyanomethyl esters (CMEs) exhibit remarkable chemoselectivity. They are relatively stable against oxygen nucleophiles (water)[1], yet exceptionally reactive toward nitrogen nucleophiles (amines) and sulfur nucleophiles (such as the active-site thiolate of cysteine proteases)[2].

When used as a substrate for the cysteine protease papain, the enzyme's Cys25 attacks the ester to form a covalent hippuryl-papain intermediate. Because the cyanomethyl leaving group is highly efficient, the acylation step (


) is rapid. Consequently, the rate-determining step for the overall reaction shifts entirely to the deacylation step (

), allowing researchers to isolate and study the hydrolysis of the acyl-enzyme intermediate itself[3].

G E Papain (Cys25-SH) ES Michaelis Complex (Enzyme-Substrate) E->ES Binding (K_M) S Cyanomethyl (benzoylamino)acetate S->ES Binding (K_M) AE Acyl-Enzyme (Hippuryl-Papain) ES->AE Acylation (k_2) P1 Cyanomethanol (Leaving Group) ES->P1 Release AE->E Deacylation (k_3) P2 Hippuric Acid (Product) AE->P2 Hydrolysis

Figure 1: Papain-catalyzed hydrolysis of cyanomethyl (benzoylamino)acetate.

Comparative Performance Data

To objectively evaluate cyanomethyl (benzoylamino)acetate, it must be benchmarked against standard methyl esters and hyper-reactive p-nitrophenyl esters. The table below summarizes the relative rate constants for spontaneous hydrolysis, aminolysis, and enzyme-catalyzed turnover.

Ester DerivativeRelative Spontaneous Hydrolysis RateRelative Aminolysis Rate (Benzylamine)Papain Catalytic Constant (

)
Primary Application
Methyl (benzoylamino)acetate 1.0 (Baseline)1.0 (Baseline)~2.7

Slow baseline kinetic studies
Cyanomethyl (benzoylamino)acetate 6.8740~2.7

Aqueous enzymatic assays & Peptide synthesis
p-Nitrophenyl (benzoylamino)acetate >100 (Highly unstable)>1000~2.7

Rapid burst-phase pre-steady-state kinetics

Expert Insight on the Data: Notice that while cyanomethyl (benzoylamino)acetate is hydrolyzed only 6.8 times faster than the baseline methyl ester in water, it is aminolyzed 740 times faster[2]. This massive differential highlights its resistance to spontaneous degradation while maintaining extreme reactivity toward target nucleophiles. Furthermore, the papain


 remains constant at approximately 2–3 

across all these activated esters. This proves that the leaving group only accelerates the acylation phase; the overall enzymatic turnover is bottlenecked by the deacylation of the common hippuryl-papain intermediate[3].

Experimental Protocol: pH-Stat Determination of Hydrolysis Rates

Because the hydrolysis of cyanomethyl (benzoylamino)acetate does not produce a strong chromophoric shift, the gold-standard method for determining its hydrolysis rate constant is pH-stat titrimetry. As the ester is hydrolyzed, hippuric acid is released, lowering the pH. The rate of standardized NaOH addition required to maintain a constant pH directly equals the rate of ester hydrolysis[4].

Self-Validating System Design

This protocol incorporates a mandatory background subtraction step. By measuring the spontaneous hydrolysis of the ester in the absence of the enzyme, you mathematically isolate the true enzymatic rate, ensuring the resulting


 is free from buffer-catalyzed artifacts.
Materials & Reagents
  • Substrate: 0.05 M Cyanomethyl (benzoylamino)acetate dissolved in anhydrous acetonitrile.

  • Enzyme: Papain suspension (approx. 10-20 mg/mL).

  • Activation Buffer: 0.01 M EDTA, 0.05 M Cysteine·HCl, adjusted to pH 6.2[4].

  • Titrant: 0.01 N NaOH (Standardized).

Step-by-Step Methodology
  • Enzyme Activation (Causality: Thiol Reduction): Papain's active site contains a critical cysteine (Cys25) that readily oxidizes. Dilute the papain stock to 0.1 mg/mL in the Activation Buffer. The inclusion of EDTA chelates heavy metals that would otherwise poison the enzyme, while Cysteine reduces the active site thiolate. Incubate at 25°C for 30 minutes to ensure complete activation[4].

  • System Calibration & Blank Titration (Control): Add 15.0 mL of distilled water and 1.0 mL of the substrate stock to the pH-stat reaction vessel maintained at 25°C. Adjust the pH to exactly 6.2. Record the volume of 0.01 N NaOH added over 10 minutes. Data Output: This establishes the pseudo-first-order rate constant for spontaneous hydrolysis (

    
    ).
    
  • Enzymatic Hydrolysis: To the same vessel, inject 0.1 mL of the activated papain solution. The pH-stat will immediately begin adding NaOH to neutralize the released hippuric acid. Record the linear rate of NaOH addition (mL/min) once a steady state is achieved[4].

  • Kinetic Calculation: Calculate the total rate of hydrolysis (

    
    ) in 
    
    
    
    mol/min based on the normality and volume of NaOH added. Subtract the blank rate (
    
    
    ) to find the true enzymatic velocity (
    
    
    ).
    
    
    Divide
    
    
    by the total molar concentration of active papain to determine the catalytic constant (
    
    
    ).

References

  • Schwyzer, R., et al. "Organic Reactions Vol 12" (Data regarding relative aminolysis and hydrolysis rates of cyanomethyl esters). Internet Archive. Available at: [Link]

  • Lowe, G., & Williams, A. (1965). "Papain-catalysed hydrolysis of some hippuric esters. A new mechanism for papain-catalysed hydrolyses." PMC (National Institutes of Health). Available at:[Link]

  • Illangasekare, M., & Yarus, M. (2001). "Efficiency of a self-aminoacylating ribozyme: Effect of the length and base-composition of its 3′ extension." PMC (National Institutes of Health). Available at:[Link]

  • MP Biomedicals. "TECHNICAL INFORMATION - Papain Assay and Activation Protocols." MP Biomedicals. Available at:[Link]

Sources

Comparative

Cyanomethyl Esters in Chemical Biology: The Standard for Ribozyme-Mediated Acylation

The following guide provides an in-depth technical analysis of Cyanomethyl Esters (CMEs) in chemical biology, specifically focusing on their dominant role in Genetic Code Expansion and Ribozyme-Mediated Acylation . Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Cyanomethyl Esters (CMEs) in chemical biology, specifically focusing on their dominant role in Genetic Code Expansion and Ribozyme-Mediated Acylation .

Executive Summary: The "Just-Right" Activation

In the landscape of activated esters, N-hydroxysuccinimide (NHS) esters are the workhorses for non-specific amine labeling.[] However, for precise, catalyst-controlled transformations—specifically in synthetic biology and origin-of-life research —Cyanomethyl Esters (CMEs) offer a superior kinetic profile.

Unlike NHS esters, which are prone to rapid hydrolysis in aqueous buffers, CMEs (


) possess a "tuned" reactivity. The electron-withdrawing nitrile group activates the carbonyl carbon sufficiently for nucleophilic attack by specific catalysts (like the Flexizyme  ribozyme) but maintains enough stability to survive the folding conditions of RNA. This guide details the synthesis, application, and comparative performance of CMEs, establishing them as the gold standard for tRNA acylation  and in vitro translation  systems.

Mechanistic Basis & Reactivity Profile

The Activation Mechanism

The cyanomethyl group functions as a leaving group that balances stability with electrophilicity. Upon nucleophilic attack (e.g., by the 3'-OH of a tRNA), the ester bond cleaves, releasing glycolonitrile (


), which spontaneously decomposes into formaldehyde and cyanide.

Key Advantage: The leaving group is small and uncharged, minimizing steric clash within the ribozyme active site, unlike the bulky N-hydroxysuccinimide or pentafluorophenyl groups.

CME_Mechanism Substrate Carboxylic Acid (R-COOH) CME Cyanomethyl Ester (R-CO-O-CH2-CN) Substrate->CME Alkylation (TEA, DMF) Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->CME Product Aminoacyl-tRNA (R-CO-O-tRNA) CME->Product Acylation (MgCl2, 0°C) Byproduct Glycolonitrile (HO-CH2-CN) CME->Byproduct Leaving Group Ribozyme Flexizyme (eFx) Catalyst Ribozyme->Product Catalysis tRNA tRNA-3'-OH tRNA->Product Decomp Formaldehyde + CN- Byproduct->Decomp Spontaneous

Figure 1: The synthesis and reaction pathway of Cyanomethyl Esters. Note the spontaneous decomposition of the leaving group, which drives the reaction equilibrium forward.

Comparative Analysis: CMEs vs. Alternatives

In the context of Flexizyme (eFx/dFx) systems, the choice of activated ester is dictated by the side chain of the amino acid. CMEs are not a "one-size-fits-all" reagent but are chemically orthogonal to Dinitrobenzyl Esters (DBE).

Table 1: Substrate Compatibility in Flexizyme Systems
FeatureCyanomethyl Ester (CME) 3,5-Dinitrobenzyl Ester (DBE) 4-Chlorobenzyl Thioester (CBT)
Primary Catalyst eFx (Enhanced Flexizyme)dFx (Dinitro-Flexizyme)eFx
Optimal Substrates Aromatic Amino Acids (Phe, Tyr, Trp)Non-Aromatic Amino Acids (Ala, Ser, Leu)Bulky /

-Branched / N-Acyl
Leaving Group pKa ~11 (Cyanomethyl alcohol)~10 (Dinitrobenzyl alcohol)~6 (Thioester)
Hydrolysis Stability High (Stable in DMSO/Acid)Moderate Low (Prone to spontaneous hydrolysis)
Synthesis Ease High (1-step alkylation)Moderate (Requires benzyl chloride)Low (Multi-step thioesterification)

Expert Insight: Use CME when incorporating aromatic non-canonical amino acids (ncAAs) such as p-benzoyl-phenylalanine or fluorophores. The eFx ribozyme has a specific binding pocket that recognizes the planar aromatic ring of the amino acid in conjunction with the cyanomethyl leaving group. Switching to DBE for an aromatic substrate often results in a dramatic drop in acylation yield (<10%).

Experimental Protocols

Protocol A: Synthesis of Amino Acid Cyanomethyl Esters

This protocol yields activated esters suitable for ribozyme acylation. It avoids harsh coupling reagents like EDC/DCC, utilizing direct alkylation.

Reagents:

  • N-protected Amino Acid (Boc-AA-OH or Fmoc-AA-OH)

  • Chloroacetonitrile (

    
    )
    
  • Triethylamine (TEA)[2]

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of N-protected amino acid in 2 mL of anhydrous DMF.

  • Base Addition: Add 1.2 mmol (170 µL) of Triethylamine. Stir for 5 minutes at Room Temperature (RT).

  • Alkylation: Add 1.5 - 2.0 mmol (approx. 100-130 µL) of Chloroacetonitrile.

    • Caution: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Dilute with 30 mL Ethyl Acetate. Wash with:

    • 1M Citric Acid (x2) – Removes unreacted amine/TEA.

    • Saturated

      
       (x2) – Removes unreacted carboxylic acid.
      
    • Brine (x1).

  • Purification: Dry over

    
    , filter, and concentrate. Most CMEs are obtained as clean oils or solids without column chromatography. If necessary, purify via silica gel flash chromatography.
    
Protocol B: Ribozyme-Mediated tRNA Acylation (The "Flexizyme" Reaction)

This is the standard method for charging tRNAs with ncAAs for cell-free translation.

Components:

  • eFx Ribozyme (10 µM final)

  • tRNA (10 µM final)

  • CME-Substrate (5 mM final, from DMSO stock)

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 600 mM

    
    .
    

Step-by-Step Workflow:

  • Folding: Mix eFx and tRNA in HEPES buffer (minus

    
    ). Heat to 95°C for 2 min, then cool to RT over 5 min.
    
  • Magnesium Addition: Add

    
     to a final concentration of 600 mM.
    
    • Note: High

      
       is critical for ribozyme folding.
      
  • Substrate Addition: Add the CME-amino acid (dissolved in DMSO) to the mixture. Ensure final DMSO concentration is

    
    .
    
  • Incubation: Incubate on ice (0°C) for 2–6 hours.

    • Why Ice? Low temperature stabilizes the RNA structure and suppresses spontaneous hydrolysis of the CME, while the ribozyme remains active.

  • Precipitation: Stop reaction by adding 0.1 volume of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of cold Ethanol.

  • Analysis: Resuspend pellet in acidic buffer (10 mM NaOAc, pH 5) and analyze via Acid-Urea PAGE to separate acylated vs. unacylated tRNA.

Visualization: The Flexizyme Workflow

This diagram illustrates the critical path from chemical synthesis to biological application.

Flexizyme_Workflow cluster_Chem Chemical Synthesis cluster_Bio Biochemical Reaction AA Amino Acid (Aromatic) CME_Syn CME-AA (Activated Ester) AA->CME_Syn Chloroacetonitrile Acylation Acylation Reaction (0°C, 2-6 hrs) CME_Syn->Acylation Substrate Input RNA_Fold RNA Folding (eFx + tRNA + Mg2+) RNA_Fold->Acylation Catalyst Input Precip Ethanol Precipitation (Quench) Acylation->Precip Output Aminoacyl-tRNA Ready for Translation Precip->Output

Figure 2: Workflow for generating aminoacyl-tRNAs using Cyanomethyl Esters. The process bridges organic synthesis (yellow) and RNA biochemistry (green).

Safety & Toxicity: The "In Vitro" Limit

It is imperative to address the toxicity profile of CMEs. Unlike Acetoxymethyl (AM) esters used for intracellular dye loading, Cyanomethyl esters are generally unsuitable for in vivo prodrug applications.

  • Toxic Byproducts: Hydrolysis releases Cyanide (

    
    ) and Formaldehyde.
    
  • Implication: While the amount of cyanide released in a typical 100 µL in vitro translation reaction is negligible for the operator (assuming standard lab safety), it is cytotoxic to living cells.

  • Recommendation: Restrict CME usage to cell-free systems (PURE system, lysate-based translation) or synthetic intermediate steps where the cyanomethyl group is removed prior to biological application.

References

  • Flexizymes for Genetic Code Reprogramming

    • Title: Flexizyme-catalyzed synthesis of 3′-aminoacyl-NH-tRNAs.[2]

    • Source: Methods in Enzymology / PMC.
    • URL:[Link]

  • Substr

    • Title: RNA aminoacylation by flexizyme.[3][4]

    • Source: Methods (Elsevier).
    • URL:[Link]

  • Original Flexizyme Development

    • Title: Flexizymes: their evolutionary history and the origin of c
    • Source: Accounts of Chemical Research.
    • URL:[Link]

  • Cyanomethyl Ester Synthesis

    • Title: Cyanomethyl Esters: Useful Protection for Carboxylic Acids.[5]

    • Source: Scilit / MDPI.[5]

    • URL:[Link]

Sources

Validation

Cyanomethyl (benzoylamino)acetate vs standard peptide coupling reagents

Title: Cyanomethyl (benzoylamino)acetate vs. Standard Peptide Coupling Reagents: A Comparative Guide for Advanced Ligation and Reprogrammed Translation Executive Summary In standard solid-phase peptide synthesis (SPPS),...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cyanomethyl (benzoylamino)acetate vs. Standard Peptide Coupling Reagents: A Comparative Guide for Advanced Ligation and Reprogrammed Translation

Executive Summary

In standard solid-phase peptide synthesis (SPPS), highly active coupling reagents (e.g., HATU, DIC/Oxyma, PyBOP) are the undisputed gold standard for stepwise chain elongation. However, as drug development pivots toward macrocyclic peptides, genetic code reprogramming, and complex fragment ligations, the limitations of in situ hyper-activation—namely, aqueous instability and oxazolone-mediated racemization—become critical bottlenecks.

Cyanomethyl (benzoylamino)acetate (CAS 4816-94-8)[1] serves as the archetypal model for cyanomethyl esters (CMEs)[2], a class of pre-activated, mildly electrophilic reagents. This guide objectively compares CMEs against standard coupling reagents, detailing their mechanistic divergence, performance metrics, and protocols for modern applications like Flexizyme-mediated tRNA charging[3] and Native Serine Peptide Assembly (SPA)[4].

Mechanistic Divergence: In Situ Activation vs. Pre-Activated Esters

Standard Reagents (HATU, HBTU, DIC/Oxyma) Standard coupling reagents function by converting a carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea or an OBt/OAt ester) in situ. While highly efficient for stepwise SPPS where the alpha-amine is protected by a urethane (Fmoc/Boc), these reagents fail during segment condensation. When activating an N-acyl amino acid (such as a benzoylamino group or a peptide C-terminus), the highly electrophilic activated carbonyl is susceptible to intramolecular attack by the N-acyl oxygen. This forms an oxazolone (azlactone) intermediate[4]. The alpha-proton of the oxazolone is highly acidic, leading to rapid racemization before aminolysis can occur. Furthermore, these intermediates hydrolyze rapidly in aqueous media, rendering them incompatible with enzymatic or ribosomal systems.

Cyanomethyl Esters (e.g., Cyanomethyl (benzoylamino)acetate) Cyanomethyl esters utilize the electron-withdrawing nature of the nitrile group (


) to mildly activate the ester bond[2]. Unlike OBt esters, CMEs are stable, isolable compounds[2]. Their mild electrophilicity is finely tuned: it is sufficient to undergo transesterification or aminolysis in the presence of a catalyst (like a ribozyme or through proximity effects in SPA) but insufficiently reactive to trigger oxazolone formation[4]. Consequently, CMEs enable racemization-free segment condensation and are stable enough to be used in aqueous biological buffers[4][5].

(Note: While the glycine-based cyanomethyl (benzoylamino)acetate lacks a chiral center, it serves as the foundational chemical model for N-acyl peptide segment condensations where racemization is the primary failure mode[4][6]).

G cluster_standard Standard Reagents (e.g., HATU) cluster_cme Cyanomethyl Ester (CME) A1 N-Acyl Amino Acid A2 Highly Active Ester (OBt/OAt) A1->A2 HATU/Base A3 Oxazolone Formation (Racemization Risk) A2->A3 Intramolecular Attack A4 Racemized Peptide A3->A4 Aminolysis B1 N-Acyl Amino Acid B2 Cyanomethyl Ester (Stable, Mild) B1->B2 ClCH2CN / Base B3 Chiral Peptide (Retained Stereocenter) B2->B3 Aminolysis / SPA (No Oxazolone)

Caption: Reaction pathways of standard reagents (oxazolone formation) vs. cyanomethyl esters.

Performance Comparison: Quantitative Data

The following table summarizes the operational differences between standard coupling reagents and Cyanomethyl Esters across key synthesis parameters:

Performance MetricStandard Reagents (HATU/DIC)Cyanomethyl Esters (CME)
Activation State In situ (Transient, highly reactive)Pre-activated (Stable, isolable)[2]
Racemization Risk High (>10-30% without additives)Zero / Negligible[4]
Aqueous Stability Poor (Hydrolyzes in minutes)Excellent (Stable for days)[5]
Ribozyme Compatibility Incompatible (Degrades RNA/Buffer)Optimal (Specific eFx substrate)[3][7]
Process Mass Intensity High (Requires excess additives)Low (Highly atom-economical)[4]

Cutting-Edge Applications of Cyanomethyl Esters

A. Flexizyme-Mediated Genetic Code Reprogramming The Flexizyme system utilizes RNA-based catalysts (ribozymes) to charge tRNAs with non-proteinogenic amino acids, bypassing the strict specificity of natural aminoacyl-tRNA synthetases (aaRSs)[3]. The enhanced flexizyme (eFx) specifically recognizes aromatic leaving groups[7]. Cyanomethyl (benzoylamino)acetate and other aromatic CMEs are the preferred substrates because the CME leaving group perfectly fits the binding pocket of eFx, positioning the carbonyl for nucleophilic attack by the 3'-CCA tail of the tRNA[3][5]. Standard reagents cannot be used here as they would indiscriminately acylate the RNA backbone and rapidly degrade in the


-rich aqueous buffer[5].

B. Native Serine Peptide Assembly (SPA) SPA is a modern alternative to Native Chemical Ligation (NCL) that allows for the coupling of unprotected peptide fragments at serine residues without the need for a C-terminal thioester[4]. By utilizing CMEs, the C-terminal fragment undergoes a surprisingly facile initial transesterification with the serine hydroxyl, followed by an O→N acyl shift to form the native amide bond[4]. Because CMEs do not form oxazolones, this permits preparative-scale segment condensations of bulky or epimerization-prone residues with zero racemization risk[4].

G N1 Cyanomethyl (benzoylamino)acetate (CME Substrate) N4 Base Pairing & Recognition (CME + 3'-CCA) N1->N4 N2 Uncharged tRNA N2->N4 N3 eFx (Enhanced Flexizyme) Ribozyme Catalyst N3->N4 N5 Aminoacyl-tRNA (Charged for Translation) N4->N5 Transesterification N6 In Vitro Translation (FIT System) N5->N6 Ribosomal Incorporation

Caption: eFx-catalyzed tRNA aminoacylation using a cyanomethyl ester substrate.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Cyanomethyl (benzoylamino)acetate (CME Activation)

Rationale: This protocol avoids highly reactive coupling agents, using a straightforward alkylation to yield a stable, isolable active ester[2][4].

  • Reagent Preparation: Dissolve N-benzoyl-glycine (1.0 eq) and Cesium carbonate (

    
    , 1.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to form the carboxylate salt.
    
  • Alkylation: Add chloroacetonitrile (1.5 eq) dropwise to the mixture. Stir the suspension at ambient temperature for 4–8 hours[4].

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5%

    
    , water, and brine to remove unreacted acids and salts.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure. The resulting cyanomethyl (benzoylamino)acetate can be recrystallized from methanol-ether or used directly (Typical yield: 80-95%)[2][4].
    
Protocol B: Flexizyme (eFx) Catalyzed tRNA Aminoacylation

Rationale: Utilizing the aqueous stability of the CME, this protocol charges a tRNA for downstream mRNA display or FIT (Flexible In-vitro Translation) applications[5][8].

  • Buffer Preparation: Prepare a 200 µL reaction mixture containing 50 mM HEPES-KOH (pH 7.5) and 600 mM

    
     in DEPC-treated water[5].
    
  • RNA Annealing: Add the target tRNA (20 µM) and eFx ribozyme (20 µM). Heat to 95°C for 2 minutes, then slowly cool to room temperature over 5 minutes to ensure proper RNA folding[5].

  • Substrate Addition: Add Cyanomethyl (benzoylamino)acetate dissolved in DMSO to a final concentration of 5 mM (ensure final DMSO concentration does not exceed 20% v/v)[5][8].

  • Incubation: Incubate the mixture on ice (0°C) for 2 to 24 hours depending on the specific substrate kinetics[5].

  • Quenching & Precipitation: Quench the reaction by adding 3 volumes of cold 0.3 M sodium acetate (pH 5.2) in ethanol. Centrifuge at 15,000 x g for 30 minutes to pellet the aminoacyl-tRNA. Wash with 70% ethanol and resuspend in 1 mM sodium acetate (pH 5.2) for immediate use in translation assays[5].

References

  • Stewart, F. H. C. (1968). "The Synthesis of Some N-Acetylglycyl Peptide Derivatives". Australian Journal of Chemistry. URL: [Link]

  • Pirrung, M. C., & Schreihans, R. S. (2016). "Native Serine Peptide Assembly: Scope and Utility". European Journal of Organic Chemistry. URL: [Link]

  • Morimoto, J., Hayashi, Y., Iwasaki, K., & Suga, H. (2011). "Flexizymes: their evolutionary history and the origin of catalytic function". Accounts of Chemical Research. URL: [Link]

  • Passioura, T., & Suga, H. (2014). "A Flexible, Scalable Method for Preparation of Homogeneous Aminoacylated tRNAs". Methods in Molecular Biology. URL: [Link]

  • Katoh, T., & Suga, H. (2018). "Initiating protein synthesis with noncanonical monomers in vitro and in vivo". Methods. URL: [Link]

  • Jongkees, S. A. K., et al. (2018). "Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis". Molecules. URL: [Link]

Sources

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